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Core Science & Biosynthesis

Foundational

N5-Acetyl-N2-Fmoc-D-ornithine in Peptide Synthesis: A Core Technical Guide

N5-Acetyl-N2-Fmoc-D-ornithine (Fmoc-D-Orn(Ac)-OH, CAS: 1450724-71-6) is a highly specialized, orthogonally protected unnatural amino acid building block utilized in advanced Solid-Phase Peptide Synthesis (SPPS). As moder...

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Author: BenchChem Technical Support Team. Date: April 2026

N5-Acetyl-N2-Fmoc-D-ornithine (Fmoc-D-Orn(Ac)-OH, CAS: 1450724-71-6) is a highly specialized, orthogonally protected unnatural amino acid building block utilized in advanced Solid-Phase Peptide Synthesis (SPPS). As modern drug discovery pivots toward peptidomimetics, macrocycles, and targeted nanotherapeutics, researchers increasingly rely on unnatural amino acids to overcome the inherent limitations of endogenous peptides—namely, rapid proteolytic clearance and off-target binding.

This technical guide explores the chemical causality, structural rationale, and field-proven methodologies for incorporating Fmoc-D-Orn(Ac)-OH into therapeutic peptide design.

Chemical Anatomy & Mechanistic Rationale

To understand the utility of Fmoc-D-Orn(Ac)-OH, one must deconstruct its molecular architecture. Every functional group in this molecule serves a distinct, deliberate purpose in either the synthesis workflow or the final biological application.

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group at N2: Provides temporary protection of the α -amino group. It is base-labile (typically removed via 20% piperidine), ensuring orthogonal compatibility with acid-labile resin linkers and side-chain protecting groups during SPPS.

  • Acetyl Group at N5: The δ -amino group of ornithine is permanently acetylated. This modification neutralizes the basic positive charge of the primary amine, converting it into a neutral amide. This is critical for mimicking post-translational modifications (PTMs) like lysine acetylation, altering the peptide's isoelectric point, and increasing lipophilicity for better membrane permeability.

  • D-Stereochemistry: Endogenous proteases are highly stereospecific, evolved to cleave peptide bonds between L-amino acids. Inverting the chiral center to the D-configuration renders the adjacent peptide bonds virtually invisible to endogenous peptidases, drastically extending the serum half-life of the therapeutic[1].

  • Ornithine Backbone: Ornithine is a homologue of lysine, possessing a side chain that is one methylene ( −CH2​− ) unit shorter. This subtle reduction in steric bulk allows for tighter packing in restricted receptor binding pockets and alters the spatial presentation of the acetylated headgroup.

Rationale Compound Fmoc-D-Orn(Ac)-OH Fmoc N2-Fmoc Group Compound->Fmoc protects alpha-amine D_Config D-Stereochemistry Compound->D_Config chiral inversion Acetyl N5-Acetyl Group Compound->Acetyl modifies delta-amine Ornithine Ornithine Backbone Compound->Ornithine core scaffold SPPS SPPS Compatibility (Orthogonal Deprotection) Fmoc->SPPS Protease Protease Resistance (Extended Half-Life) D_Config->Protease Charge Charge Neutralization (PTM Mimicry) Acetyl->Charge Steric Altered Steric Bulk (vs. Lysine) Ornithine->Steric

Diagram 1: Structural deconstruction of Fmoc-D-Orn(Ac)-OH and the resulting biological/synthetic outcomes.

Key Applications in Drug Development

A. Receptor Antagonist Optimization (e.g., CXCR4)

In the development of dimeric peptides targeting the chemokine receptor CXCR4 (implicated in cancer metastasis and HIV-1), researchers utilize acetylated ornithine to optimize binding affinity. By replacing highly basic, longer arginine or lysine residues with acetylated ornithine, developers can fine-tune the distance between pharmacophoric sites and neutralize charges that might otherwise cause electrostatic repulsion within sub-binding pockets. This isosteric replacement has been shown to be instrumental in mapping the two-site binding models of complex GPCRs[2].

B. Enzyme Inhibitors (e.g., PADs)

Protein arginine deiminases (PADs) are key targets in autoimmune diseases like rheumatoid arthritis. Inhibitors based on D-amino acids, specifically D-ornithine derivatives, demonstrate vastly superior pharmacokinetic profiles. While L-amino acid inhibitors degrade rapidly in murine models, D-ornithine-based mimics resist hepatic microsome degradation, maintaining therapeutic serum concentrations for extended periods without sacrificing in cellulo efficacy[1].

C. Stabilized Nanoparticle Delivery Systems

D-ornithine is heavily utilized in the synthesis of stabilized D-peptide-based lipid nanoparticles for in vivo siRNA delivery. By incorporating D-amino acid dipeptides into the lipid headgroups, researchers achieve an ideal balance of increased tissue stability, enhanced target specificity (e.g., liver targeting), and minimized cytotoxicity, allowing for successful gene silencing at significantly lower doses[3].

Quantitative Data: Comparative Structural Impact

The following table summarizes the theoretical and observed physicochemical shifts when substituting standard residues with D-Orn(Ac) in a therapeutic peptide sequence.

Residue TypeSide-Chain LengthNet Charge at pH 7.4Relative Serum Half-LifePrimary Utility in Design
L-Lysine (Wild-Type) 4 Carbons+1 (Basic)Baseline (< 2 hours)Natural sequence baseline.
L-Ornithine 3 Carbons+1 (Basic)Low (< 4 hours)Steric reduction; basicity retained.
L-Orn(Ac) 3 Carbons0 (Neutral)Moderate (~6 hours)PTM mimicry; charge neutralization.
D-Orn(Ac) 3 Carbons0 (Neutral)High (> 24 hours) Maximal protease resistance + PTM mimicry.

Experimental Protocol: SPPS Incorporation

Because the acetyl group on the ornithine side chain is stable to both basic Fmoc-deprotection conditions and acidic cleavage conditions, Fmoc-D-Orn(Ac)-OH can be incorporated using standard SPPS protocols. However, to ensure a self-validating system, rigorous coupling checks are required.

Step-by-Step Methodology

1. Resin Preparation & Swelling

  • Weigh the desired amount of functionalized resin (e.g., Rink Amide AM resin for a C-terminal amide).

  • Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

2. Fmoc Deprotection

  • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes.

  • Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.

3. Activation and Coupling of Fmoc-D-Orn(Ac)-OH

  • Causality Note: While the acetylated side chain is not highly sterically hindering, using high-efficiency coupling reagents prevents epimerization of the D-stereocenter.

  • Prepare a solution of Fmoc-D-Orn(Ac)-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate the carboxyl group.

  • Add the activated mixture to the resin and agitate at room temperature for 45–60 minutes.

4. Validation (Kaiser Test)

  • Perform a Kaiser (ninhydrin) test on a few resin beads.

  • Interpretation: A yellow/colorless bead indicates successful coupling (absence of free primary amines). A blue bead indicates incomplete coupling, necessitating a second coupling cycle before proceeding.

5. Cleavage and Global Deprotection

  • Once the full peptide sequence is assembled, wash the resin with DCM and dry under a vacuum.

  • Cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% Water) for 2 hours. Note: The N5-Acetyl group remains intact during this step.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC.

SPPS_Workflow Resin Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple Coupling Fmoc-D-Orn(Ac)-OH (HATU/DIPEA) Deprotect->Couple Test Kaiser Test (Verify Coupling) Couple->Test Test->Couple If positive (Re-couple) Cleave TFA Cleavage & Global Deprotection Test->Cleave

Diagram 2: Standard Solid-Phase Peptide Synthesis (SPPS) workflow for the incorporation of Fmoc-D-Orn(Ac)-OH.

References

  • Demmer, O., et al. (2011). "Design, Synthesis, and Functionalization of Dimeric Peptides Targeting Chemokine Receptor CXCR4." Journal of Medicinal Chemistry, 54(21), 7648–7662. Available at:[Link]

  • Bicker, K. L., et al. (2012). "d-Amino Acid-Based Protein Arginine Deiminase Inhibitors: Synthesis, Pharmacokinetics, and in Cellulo Efficacy." ACS Medicinal Chemistry Letters, 3(12), 1081–1085. Available at:[Link]

  • Ganbold, T., et al. (2017). "Efficient in vivo siRNA delivery by stabilized D-peptide-based lipid nanoparticles." RSC Advances, 7(15), 8823-8831. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to N5-Acetyl-N2-Fmoc-D-ornithine: Properties, Applications, and Protocols

Introduction In the intricate field of peptide chemistry and drug development, the use of non-proteinogenic amino acids offers a gateway to novel structures with enhanced therapeutic properties. Among these, derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the intricate field of peptide chemistry and drug development, the use of non-proteinogenic amino acids offers a gateway to novel structures with enhanced therapeutic properties. Among these, derivatives of ornithine are particularly valuable for their ability to introduce conformational constraints, improve metabolic stability, and serve as scaffolds for further chemical modification. This guide provides a comprehensive technical overview of N5-Acetyl-N2-(9-fluorenylmethoxycarbonyl)-D-ornithine (Fmoc-D-Orn(Ac)-OH), a specialized building block designed for precision in Solid-Phase Peptide Synthesis (SPPS).

Aimed at researchers, chemists, and drug development professionals, this document delves into the core chemical properties, strategic applications, and field-proven protocols for the effective utilization of this compound. We will explore the causality behind its molecular design, focusing on its orthogonal protection scheme, and provide actionable methodologies for its incorporation into complex peptide sequences.

Core Chemical and Physical Properties

N5-Acetyl-N2-Fmoc-D-ornithine is a synthetic amino acid derivative where the alpha-amino (Nα) group is protected by a base-labile Fmoc group, and the side-chain delta-amino (Nδ) group is protected by a stable acetyl group. The "D" designation indicates the stereochemistry at the alpha-carbon, which is often crucial for designing peptides resistant to enzymatic degradation.

Caption: Orthogonal protection strategy of Fmoc-D-Orn(Ac)-OH in SPPS.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Orn(Ac)-OH is a versatile building block for SPPS, enabling the precise incorporation of an acetylated D-ornithine residue anywhere in a peptide sequence. The general workflow follows the standard Fmoc-SPPS methodology.

SPPS_Workflow start Start with Resin-Bound Amino Acid (e.g., H-AA-Resin) deprotection 1. Fmoc Deprotection Remove Fmoc from N-terminus Reagent: 20% Piperidine in DMF start->deprotection wash1 Wash Remove excess piperidine and byproducts Solvent: DMF deprotection->wash1 coupling 2. Amino Acid Coupling Activate Fmoc-D-Orn(Ac)-OH Couple to free N-terminus Reagents: HBTU/HOBt, DIPEA wash1->coupling wash2 Wash Remove excess reagents Solvent: DMF coupling->wash2 capping 3. Capping (Optional) Acetylate unreacted amino groups Reagents: Acetic Anhydride, DIPEA wash2->capping wash3 Wash Prepare for next cycle Solvent: DMF, DCM capping->wash3 end_cycle Return to Step 1 for next amino acid wash3->end_cycle

Caption: A typical Fmoc-SPPS cycle for incorporating Fmoc-D-Orn(Ac)-OH.

Detailed Experimental Protocol: Coupling of Fmoc-D-Orn(Ac)-OH

This protocol describes a standard procedure for coupling Fmoc-D-Orn(Ac)-OH onto a solid support resin (e.g., Rink Amide or Wang resin) that has a free N-terminal amine. The procedure assumes a 0.1 mmol synthesis scale.

Materials and Reagents:

  • Peptide synthesis vessel

  • Shaker or bubbler

  • Fmoc-D-Orn(Ac)-OH

  • Peptide synthesis grade Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Coupling Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP®

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Resin-bound peptide with a free amine (0.1 mmol)

Methodology:

  • Resin Preparation & Swelling:

    • Place the resin-bound peptide (0.1 mmol) in the synthesis vessel.

    • Wash the resin with DMF (3 x 5 mL for 1 min each).

    • Swell the resin in DMF (5 mL) for 30 minutes.

  • Fmoc Deprotection (if applicable):

    • Drain the DMF.

    • Add 5 mL of 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes. Drain.

    • Add a fresh 5 mL of 20% piperidine/DMF solution. Agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL for 1 min each) to remove all traces of piperidine.

    • Causality Check: Incomplete removal of piperidine will neutralize the subsequent activated amino acid, preventing efficient coupling.

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-D-Orn(Ac)-OH (158.6 mg, 0.4 mmol, 4 eq.) and HBTU (151.7 mg, 0.4 mmol, 4 eq.) in 2 mL of DMF.

    • Add DIPEA (139 µL, 0.8 mmol, 8 eq.) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.

    • Expertise Note: Using a 4-fold excess of amino acid and coupling reagents ensures the reaction is driven to completion, which is critical for synthesizing high-purity peptides. Pre-activation forms the reactive HOBt ester, which readily couples to the free amine on the resin.

  • Coupling Reaction:

    • Drain the DMF from the resin.

    • Immediately add the activated amino acid solution to the vessel.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Self-Validation: To confirm completion, a small sample of resin beads can be removed and subjected to a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 x 5 mL for 1 min each).

    • Wash with DCM (3 x 5 mL for 1 min each) and then again with DMF (3 x 5 mL for 1 min each) to prepare for the next cycle.

Significance in Drug Discovery and Development

The incorporation of modified amino acids like D-ornithine derivatives is a cornerstone of modern medicinal chemistry.

  • Enhanced Stability: Peptides containing D-amino acids are significantly more resistant to degradation by proteases and peptidases in the body, which extends their circulatory half-life and improves bioavailability.

  • Conformational Control: The acetylated side chain can influence the local conformation of the peptide backbone, potentially locking it into a bioactive shape that enhances binding affinity to a biological target.

  • Peptidomimetic Design: Fmoc-D-Orn(Ac)-OH serves as a building block for creating peptidomimetics, where the peptide's structure is altered to improve its drug-like properties while retaining its biological activity. It is a valuable component in the synthesis of combinatorial libraries for screening and lead discovery. [1]* Probing Biological Function: As N-acetylation is a key post-translational modification, peptides containing acetylated residues are crucial tools for studying the enzymes and reader proteins that recognize these marks.

Safety and Handling

As with all laboratory chemicals, N5-Acetyl-N2-Fmoc-D-ornithine should be handled with appropriate care in a well-ventilated area, using personal protective equipment (PPE).

  • GHS Pictogram: GHS07 (Exclamation Mark) * Signal Word: Warning [2]* Hazard Statements:

    • H315: Causes skin irritation. [2] * H319: Causes serious eye irritation. [2] * H335: May cause respiratory irritation. [2]* Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [2] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2]

Conclusion

N5-Acetyl-N2-Fmoc-D-ornithine is a highly specialized and strategically important reagent for advanced peptide synthesis. Its defining feature—the orthogonal protection of its two amino groups—provides chemists with precise control over the synthetic process, preventing unwanted side reactions and enabling the creation of complex, modified peptides. Its application is particularly relevant in the field of drug discovery, where the introduction of D-amino acids and stable side-chain modifications can dramatically improve the therapeutic potential of peptide-based candidates. The protocols and principles outlined in this guide serve as a robust foundation for researchers aiming to leverage the unique chemical properties of this compound in their work.

References

  • Chemsrc. Fmoc-Orn(Ac)-OH | CAS#:172690-48-1. [Link]

  • Watanabe Chemical Industries, Ltd. 172690-48-1 Fmoc-Orn(Ac)-OH. [Link]

  • Angene Chemical. N5-Acetyl-N2-Fmoc-L-ornithine|172690-48-1. [Link]

  • National Center for Biotechnology Information. N5-Acetyl-L-ornithine. PubChem Compound Summary for CID 193343. [Link]

  • National Center for Biotechnology Information. N5-acetyl-N5-hydroxy-L-ornithine. PubChem Compound Summary for CID 46173080. [Link]

  • National Center for Biotechnology Information. L-Ornithine, N5-acetyl-N2-L-gamma-glutamyl-. PubChem Compound Summary for CID 163039197. [Link]

  • Adio, F. A., et al. (2011). Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite. The Plant Cell. [Link]

  • PubChemLite. N5-acetyl-n2-gamma-l-glutamyl-l-ornithine. [Link]

  • Naegeli, H. U., & Zähner, H. (1980). Synthesis and siderophore activity of albomycin-like peptides derived from N5-acetyl-N5-hydroxy-L-ornithine. Helvetica Chimica Acta. [Link]

  • FooDB. Showing Compound N5-Acetylornithine (FDB112403). [Link]

  • Frontiers in Chemistry. Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification. [Link]

  • Nefzi, A., et al. (1999). alpha-Amino acids derived from ornithine as building blocks for peptide synthesis. Journal of Peptide Research. [Link]

Sources

Foundational

Structural characteristics and stereochemistry of N5-Acetyl-N2-Fmoc-D-ornithine

An In-Depth Technical Guide to N5-Acetyl-N2-Fmoc-D-ornithine: Structure, Stereochemistry, and Application Authored by: A Senior Application Scientist Abstract N5-Acetyl-N2-Fmoc-D-ornithine is a specialized amino acid der...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N5-Acetyl-N2-Fmoc-D-ornithine: Structure, Stereochemistry, and Application

Authored by: A Senior Application Scientist

Abstract

N5-Acetyl-N2-Fmoc-D-ornithine is a specialized amino acid derivative crucial for advanced peptide synthesis and drug development. Its unique structural architecture, featuring an orthogonal protection scheme and a D-configured chiral center, offers synthetic chemists precise control over peptide assembly. This guide provides a comprehensive analysis of its molecular characteristics, stereochemistry, synthesis, and analytical validation. We delve into the causality behind its application in Solid-Phase Peptide Synthesis (SPPS), offering field-proven insights and detailed protocols for its characterization and use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for creating complex, non-natural peptides and peptidomimetics.

Introduction: The Significance of a Modified D-Amino Acid

In the landscape of peptide chemistry, the ability to introduce non-proteinogenic amino acids is a cornerstone of modern therapeutic design. N5-Acetyl-N2-Fmoc-D-ornithine emerges as a pivotal building block for several strategic reasons:

  • The D-Configuration: Peptides incorporating D-amino acids exhibit significantly enhanced resistance to enzymatic degradation by proteases, a critical factor in improving the in-vivo half-life of peptide-based drugs.

  • The N5-Acetylation: The acetyl group on the terminal (delta) amine of the ornithine side-chain neutralizes its charge and introduces a new hydrogen bond donor/acceptor site. This modification can be used to mimic acetylated lysine residues—a key post-translational modification—or to fine-tune the solubility, conformation, and binding properties of a synthetic peptide.

  • Orthogonal Protection: The molecule is engineered with two distinct, selectively cleavable protecting groups. The Nα-amine is shielded by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, making it perfectly suited for standard Fmoc-based SPPS.[1] The Nδ-amine is permanently acetylated for the purpose of the final peptide structure. This design ensures that the correct amine is available for peptide bond formation during synthesis.

This guide will systematically deconstruct the molecule's features, providing the technical foundation required for its effective application.

Molecular Identity and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is the bedrock of reproducible science.

PropertyValueSource(s)
IUPAC Name (2R)-5-acetamido-2-[(fluoren-9-ylmethoxy)carbonylamino]pentanoic acid
Synonyms (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-acetamidopentanoic acid
Molecular Formula C₂₂H₂₄N₂O₅[2]
Molecular Weight 396.44 g/mol [2]
Appearance White to off-white solid/powder[2]
Stereochemistry D-configuration at CαInferred from name
Canonical SMILES CC(=O)NCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13[2]

Structural Characteristics and Stereochemistry

The functionality of N5-Acetyl-N2-Fmoc-D-ornithine is a direct result of its carefully designed three-dimensional structure.

Key Functional Groups
  • Fmoc Group: Attached to the α-amino group (N2), this bulky, hydrophobic group prevents unwanted polymerization. Its key feature is its lability to secondary amines like piperidine, which is the standard deprotection condition in Fmoc-SPPS, leaving the carboxylic acid and side-chain untouched.[1]

  • Acetyl Group: Attached to the δ-amino group (N5), this simple acyl group is stable to both the basic conditions of Fmoc removal and the acidic conditions typically used for final peptide cleavage from the resin. It serves as a permanent modification on the ornithine side chain.

  • Carboxylic Acid: This is the reactive site for coupling to the free amine of the growing peptide chain on the solid support, typically activated by reagents like DIC/HOBt or HBTU.[3]

  • D-Ornithine Backbone: The five-carbon chain provides a specific length and flexibility to the side chain. The stereocenter at the α-carbon dictates the local conformation of the peptide backbone.

Stereochemical Integrity: The (R)-Configuration

The "D" designation refers to the stereochemistry at the α-carbon (C2). According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents are ranked as follows:

  • -NH-Fmoc

  • -COOH

  • -CH₂CH₂CH₂NHAc

  • -H

With the lowest priority group (H) pointing away, the sequence from highest to lowest priority proceeds in a clockwise direction, defining the stereocenter as (R) .

The stereochemical purity of this reagent is paramount. The presence of the L-enantiomer ((S)-configuration) would lead to the incorporation of the wrong stereoisomer into the peptide sequence, resulting in a diastereomeric mixture that is often difficult to purify and can have drastically different biological activity. Therefore, rigorous chiral analysis is a non-negotiable quality control step.

Synthesis and Purification Workflow

The synthesis of N5-Acetyl-N2-Fmoc-D-ornithine is a multi-step process requiring precise control of protecting group chemistry. The causality behind the chosen pathway is to ensure selective modification of the two distinct amino groups of D-ornithine.

Synthesis_Workflow cluster_0 Step 1: Selective N5 Acetylation cluster_1 Step 2: N2-Fmoc Protection cluster_2 Step 3: Purification D_Orn D-Ornithine (Starting Material) N5_Ac N5-Acetyl-D-Ornithine D_Orn->N5_Ac Acetic Anhydride (Controlled pH) Final_Product N5-Acetyl-N2-Fmoc-D-Ornithine N5_Ac->Final_Product Fmoc-OSu NaHCO3, Dioxane/H2O Purified_Product Final Purified Product (>98% Purity) Final_Product->Purified_Product Recrystallization or Flash Chromatography

Caption: Synthetic workflow for N5-Acetyl-N2-Fmoc-D-ornithine.

Expertise Behind the Experimental Choices:
  • Why Acetylate First? The δ-amino group of ornithine is more nucleophilic than the α-amino group due to the electron-withdrawing effect of the adjacent carboxylic acid on the α-amino group. By carefully controlling the pH and stoichiometry of the acetylating agent (e.g., acetic anhydride), one can achieve preferential acetylation at the N5 position.

  • Choice of Fmoc Reagent: 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu) is commonly used. It reacts cleanly with the remaining free α-amino group under mild basic conditions (e.g., sodium bicarbonate) in a solvent mixture like dioxane and water to yield the desired product.

  • Purification Strategy: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to remove any unreacted starting materials or di-substituted byproducts.

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and stereochemical integrity of N5-Acetyl-N2-Fmoc-D-ornithine is essential before its use in synthesis. A combination of spectroscopic and chromatographic methods provides a self-validating system.

Spectroscopic Analysis (Expected Results)
  • ¹H NMR (in CDCl₃ or DMSO-d₆): The spectrum should show characteristic signals for all three components.

    • Fmoc Group: A series of multiplets in the aromatic region (~7.2-7.9 ppm).

    • Ornithine Backbone: A multiplet for the α-proton (~4.0-4.3 ppm) and a series of multiplets for the β, γ, and δ methylene protons (~1.4-1.9 ppm and ~3.1 ppm).

    • Acetyl Group: A sharp singlet at ~1.9-2.0 ppm corresponding to the methyl protons.

  • Mass Spectrometry (ESI-MS):

    • Positive Mode: Expect to see the protonated molecular ion [M+H]⁺ at m/z 397.4.

    • Negative Mode: Expect to see the deprotonated molecular ion [M-H]⁻ at m/z 395.4.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of Fmoc-amino acids.[4]

Protocol: Reversed-Phase HPLC for Purity Analysis

  • System: HPLC with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[5]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[5]

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 265 nm (for the Fmoc group).

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.

  • Acceptance Criteria: The main peak should have an area of >98% of the total integrated peak area.

Stereochemical Integrity Assessment

Chiral chromatography is required to confirm that the product is the D-enantiomer and not contaminated with the L-form.

Protocol: Chiral HPLC for Enantiomeric Purity

  • System: HPLC with a UV detector.

  • Column: A chiral stationary phase (CSP) column designed for amino acid derivatives (e.g., a cyclodextrin-based or Pirkle-type column).

  • Mobile Phase: Typically an isocratic mixture of hexane and a polar modifier like ethanol or isopropanol, often with a small amount of an acidic or basic additive. The exact conditions are column-dependent and must be optimized.

  • Flow Rate: ~0.5-1.0 mL/min.

  • Detection: UV at 265 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the mobile phase.

  • Analysis: Inject a sample of the pure L-enantiomer (N5-Acetyl-N2-Fmoc-L-ornithine) to establish its retention time. Inject the D-enantiomer sample.

  • Acceptance Criteria: The peak corresponding to the L-enantiomer should be less than 0.5% of the area of the peak for the D-enantiomer.

Analytical_Workflow cluster_0 Identity Confirmation cluster_1 Purity Assessment cluster_2 Stereochemical Validation Sample N5-Acetyl-N2-Fmoc-D-ornithine (Post-Synthesis) NMR 1H NMR Sample->NMR MS Mass Spectrometry Sample->MS RP_HPLC Reversed-Phase HPLC (>98% Purity?) Chiral_HPLC Chiral HPLC (>99% D-Enantiomer?) RP_HPLC->Chiral_HPLC Final QC Passed: Ready for SPPS Chiral_HPLC->Final

Caption: Quality control workflow for N5-Acetyl-N2-Fmoc-D-ornithine.

Applications in Research and Drug Development

The primary application of this reagent is as a building block in Fmoc Solid-Phase Peptide Synthesis (SPPS).[6]

  • Enhancing Proteolytic Stability: By incorporating a D-amino acid, the resulting peptide is less recognizable by endogenous proteases, leading to a longer biological half-life.

  • Mimicking Post-Translational Modifications: The N5-acetyl group can act as a stable mimic of N-epsilon-acetyllysine. This is crucial for studying the role of lysine acetylation in protein function and for developing epigenetic drug candidates.

  • Peptide Cyclization: While this specific derivative has a blocked side chain, the ornithine core is often used for creating cyclic peptides. A related compound, Nα-Fmoc-Nδ-Boc-D-ornithine, allows for the selective deprotection of the side-chain amine for on-resin cyclization to form a lactam bridge, enhancing conformational rigidity and receptor affinity.[6]

  • Developing Peptidomimetics: The unique side chain can be used to probe receptor binding pockets, providing structure-activity relationship (SAR) data that can guide the design of more potent and selective peptide-based therapeutics.

Safety and Handling

N5-Acetyl-N2-Fmoc-D-ornithine should be handled according to standard laboratory safety protocols for chemical reagents.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-sealed container, protected from light. For long-term storage, refrigeration (2-8 °C) is recommended.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

  • Einarson, M. B., et al. (2009). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. Journal of Chromatography A. Available at: [Link]

  • Google Patents. (2019). A kind of analysis method of Fmoc amino acid (CN109115899A).
  • Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Publication Number 5980-1193EN. Available at: [Link]

  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Na, G. A., & Miller, M. J. (1991). Synthesis and siderophore activity of albomycin-like peptides derived from N5-acetyl-N5-hydroxy-L-ornithine. Journal of Organic Chemistry, 56(24), 6709–6717.
  • Fields, G. B. (Ed.). (1997). Solid Phase Peptide Synthesis. Academic Press.
  • Lloyd-Williams, P., Albericio, F., & Giralt, E. (1997). Chemical Approaches to the Synthesis of Peptides and Proteins. CRC Press.
  • Kates, S. F., & Albericio, F. (Eds.). (2000). Solid Phase Synthesis: A Practical Guide. Marcel Dekker.
  • Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.

Sources

Exploratory

Comprehensive Solubility Profile and Application Guide for N5-Acetyl-N2-Fmoc-D-ornithine

Executive Summary N5-Acetyl-N2-Fmoc-D-ornithine (Fmoc-D-Orn(Ac)-OH), designated by CAS Registry Number 1450724-71-6[1][2][3], is a highly specialized, orthogonally protected unnatural amino acid. It is a critical buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N5-Acetyl-N2-Fmoc-D-ornithine (Fmoc-D-Orn(Ac)-OH), designated by CAS Registry Number 1450724-71-6[1][2][3], is a highly specialized, orthogonally protected unnatural amino acid. It is a critical building block in the synthesis of peptidomimetics, antimicrobial peptides, and PROTAC linkers[4]. While the L-enantiomer (CAS 172690-48-1) is frequently utilized in standard peptide sequences[5][6], the D-enantiomer is strategically deployed to confer proteolytic stability and induce specific secondary structural motifs (e.g., β-turns).

For researchers and drug development professionals, mastering the solubility profile of this compound is paramount. Poor solvation during Solid-Phase Peptide Synthesis (SPPS) directly causes incomplete coupling, deletion sequences, and catastrophic yield losses[7]. This whitepaper provides an in-depth, mechanistically grounded analysis of the solubility characteristics of Fmoc-D-Orn(Ac)-OH, alongside self-validating protocols for its implementation.

Solvation Thermodynamics & Mechanistic Rationale

The solubility of Fmoc-D-Orn(Ac)-OH is dictated by its distinct structural domains:

  • The Fmoc Group (N2-position): A highly lipophilic, bulky fluorenylmethyloxycarbonyl system. It drives solubility in non-polar to moderately polar organic solvents via strong London dispersion forces but renders the molecule virtually insoluble in aqueous media[8].

  • The Acetyl Group (N5-position): Unlike the highly hydrophobic Boc or Alloc protecting groups, the acetyl moiety is polar and capable of both donating and accepting hydrogen bonds. This increases the propensity for intermolecular aggregation (gelation) if the solvent cannot adequately disrupt these hydrogen-bond networks.

  • The Carboxylic Acid: Provides a polar headgroup that requires solvation by hydrogen-bond acceptors.

Causality in Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are optimal because their high dielectric constants and strong hydrogen-bond accepting capabilities efficiently solvate the N5-acetyl and carboxylic acid groups, while their organic backbones stabilize the Fmoc ring[7][9]. Conversely, protic solvents like water or ethanol fail to dissolve the compound efficiently because the entropic penalty of forming a solvent cage around the massive Fmoc group is too high[8].

Quantitative Solubility Profile in Organic Solvents

The following table synthesizes the solubility behavior of Fmoc-D-Orn(Ac)-OH across various solvent classes, grounded in empirical data for structurally analogous Fmoc-protected amino acids[7][9][10][11][12].

SolventSolvent ClassSolubility (25°C)Mechanistic Notes & SPPS Suitability
NMP Polar Aprotic> 0.5 M (Highly Soluble)Optimal. Excellent resin swelling. Does not degrade Fmoc groups over extended periods[9].
DMF Polar Aprotic> 0.5 M (Highly Soluble)Standard. Highly effective, but degrades over time releasing dimethylamine, which can cause premature Fmoc deprotection[9].
DMSO Polar Aprotic> 0.5 M (Highly Soluble)Excellent solubility, but high viscosity and high boiling point make it difficult to wash from resin. Used as an additive to break aggregation[9].
PolarClean Green Aprotic> 0.4 M (Highly Soluble)Emerging Green Alternative. Dissolves all Fmoc-amino acids efficiently and swells polystyrene resins well[10][11].
2-MeTHF Green Ether~ 0.2 M (Soluble)Green Alternative. Good for coupling steps, completely eliminates the need for hazardous DCM/DMF[12].
DCM Halogenated< 0.05 M (Poorly Soluble)Sub-optimal for Fmoc chemistry. May react slowly with piperidine to form insoluble crystals[9].
Ethanol / Methanol Polar Protic< 0.01 M (Very Slightly Soluble)Poor solvation of the Fmoc group. Used primarily for precipitation or washing[7].
Water AqueousInsoluble Requires conversion to water-dispersible nanoparticles or specialized amine salts for aqueous synthesis[8][11].

Experimental Workflow: Self-Validating Solubility Determination

To ensure scientific integrity, solubility cannot be judged solely by visual clarity, as micro-particulates can easily escape the naked eye. The following protocol is a self-validating system utilizing gravimetric and chromatographic cross-verification[7].

Step-by-Step Methodology
  • Solvent Preparation: Dispense exactly 1.00 mL of the target solvent (e.g., anhydrous NMP) into a 2.0 mL low-bind Eppendorf tube.

  • Incremental Addition: Add Fmoc-D-Orn(Ac)-OH in 10 mg increments.

  • Equilibration: Vortex vigorously for 2 minutes, followed by sonication at 25°C for 15 minutes.

  • Saturation Check: Continue incremental addition until a solid pellet remains at the bottom of the tube after 30 minutes of continuous agitation (indicating saturation).

  • Phase Separation: Centrifuge the suspension at 14,000 x g for 10 minutes to pellet undissolved solute.

  • Validation (Quantification): Carefully aspirate 100 µL of the clear supernatant. Dilute 1:100 in mobile phase and quantify the exact concentration via RP-HPLC against a pre-established standard curve of Fmoc-D-Orn(Ac)-OH.

SolubilityWorkflow Start Prepare Fixed Volume of Target Solvent AddSolute Add Aliquot of Fmoc-D-Orn(Ac)-OH Start->AddSolute Agitate Vortex/Sonicate (25°C, 15 min) AddSolute->Agitate Check Visual Inspection: Completely Dissolved? Agitate->Check Check->AddSolute Yes (Clear) Saturated Saturation Reached (Solid Remains) Check->Saturated No (Turbid/Solid) HPLC Filter Supernatant & Quantify via HPLC Saturated->HPLC End Determine Exact Solubility (mg/mL) HPLC->End

Workflow for empirical, self-validating determination of Fmoc-D-Orn(Ac)-OH solubility.

Integration into Solid-Phase Peptide Synthesis (SPPS)

Because Fmoc-D-Orn(Ac)-OH contains a bulky side-chain protecting group (acetyl), steric hindrance during coupling can be a factor. The choice of solvent and activator is critical to drive the reaction to completion.

Optimized Coupling Protocol
  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide AM resin) in NMP for 30 minutes. Causality: NMP provides superior swelling of polystyrene matrices compared to DCM, exposing reactive amine sites[9].

  • Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-D-Orn(Ac)-OH and 2.95 equivalents of HATU (or OxymaPure for green chemistry[10]) in minimal NMP (to achieve a ~0.2 M solution). Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Coupling: Transfer the activated amino acid solution to the resin. Agitate at ambient temperature for 45–60 minutes.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with NMP (3 × 1 min) and DCM (3 × 1 min).

  • Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test. Self-Validation: A negative result (yellow/clear) confirms >99% coupling efficiency. A positive result (blue) mandates a secondary recoupling step before proceeding to Fmoc deprotection.

SPPSWorkflow Resin Peptide-Resin (Free Amine) Prep Dissolve Fmoc-D-Orn(Ac)-OH & Activator in NMP/DMF Resin->Prep Coupling Coupling Reaction (Ambient, 45-60 min) Prep->Coupling Wash Wash Resin (NMP/DCM) Coupling->Wash Test Kaiser Test Wash->Test Recouple Recouple or Cap Test->Recouple Positive (Blue) Deprotect Fmoc Deprotection (20% Piperidine/NMP) Test->Deprotect Negative (Clear/Yellow) Recouple->Wash Next Next Coupling Cycle Deprotect->Next

Self-validating SPPS coupling cycle utilizing Fmoc-D-Orn(Ac)-OH.

References

  • Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles Source: PMC / NIH URL:[Link]

  • Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT Source: ResearchGate URL:[Link]

  • Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions Source: ACS Publications URL:[Link]

Sources

Foundational

Engineering Next-Generation Antimicrobial Peptides: The Strategic Role of Fmoc-D-Orn(Ac)-OH in SPPS

Prepared by: Senior Application Scientist Target Audience: Peptide Chemists, Drug Discovery Scientists, and Preclinical Researchers Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates t...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Peptide Chemists, Drug Discovery Scientists, and Preclinical Researchers

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel therapeutic modalities. Antimicrobial peptides (AMPs) offer a promising alternative to traditional small-molecule antibiotics due to their rapid, membrane-disrupting mechanisms that evade standard bacterial resistance pathways. However, the clinical translation of AMPs is severely bottlenecked by two factors: rapid proteolytic degradation in serum and dose-limiting toxicity to mammalian cells [1].

This whitepaper provides an in-depth technical analysis of utilizing Fmoc-D-Orn(Ac)-OH —a specialized, orthogonally protected synthetic amino acid—as a core building block in Solid-Phase Peptide Synthesis (SPPS). By combining stereochemical inversion (D-isoform) with side-chain modulation (acetylation), this residue allows researchers to engineer AMPs with extended half-lives and highly tunable membrane selectivity[2][3].

Mechanistic Rationale: The Tripartite Advantage

As application scientists, we do not merely substitute amino acids; we engineer molecular interactions. The incorporation of Fmoc-D-Orn(Ac)-OH into an AMP sequence leverages three distinct chemical principles:

A. Stereochemical Evasion (The D-Isoform)

Endogenous serum and tissue proteases (e.g., trypsin, chymotrypsin) have evolved highly specific chiral active sites that exclusively recognize L-amino acids. By substituting L-residues with D-ornithine, the peptide backbone becomes sterically incompatible with the protease active site. This single modification can shift the serum half-life of an AMP from minutes to over 24 hours[1].

B. Aliphatic Chain Length (The Ornithine Core)

Ornithine possesses a three-carbon aliphatic side chain, making it one methylene group shorter than lysine. This subtle reduction in length restricts the depth to which the basic/modified residue can snorkel into the hydrophobic core of the lipid bilayer. This prevents the AMP from excessively disrupting the zwitterionic membranes of mammalian erythrocytes, thereby reducing hemolytic toxicity.

C. Charge Neutralization & Lipophilicity (The Acetyl Group)

Highly cationic AMPs often suffer from non-specific toxicity. Acetylation of the δ -amine of ornithine converts a positively charged primary amine into a neutral, hydrogen-bonding amide. This acylation significantly increases the local lipophilicity and modulates the overall amphipathic moment of the α -helix[4]. Consequently, the peptide maintains its affinity for the anionic lipids of bacterial membranes while losing the excessive cationic charge that drives mammalian cell lysis. Furthermore, the Fmoc-protected acetylated derivative is highly stable under standard SPPS conditions, making it an ideal building block for complex syntheses[5].

MOA AMP AMP with D-Orn(Ac) Protease Endogenous Proteases (Trypsin-like) AMP->Protease Steric/Chiral Evasion BactMembrane Bacterial Membrane (Anionic Lipids) AMP->BactMembrane High Affinity (Amphipathic Tuning) MamMembrane Mammalian Membrane (Zwitterionic Lipids) AMP->MamMembrane Low Affinity (Reduced Cationic Charge) Protease->AMP Fails to Cleave Death Bacterial Lysis BactMembrane->Death Membrane Disruption Safe Minimal Hemolysis MamMembrane->Safe Structural Integrity Maintained

Fig 1. Mechanism of action: D-Orn(Ac) confers protease resistance and bacterial membrane selectivity.

Quantitative Impact on AMP Performance

To illustrate the causality of these modifications, Table 1 summarizes representative structure-activity relationship (SAR) data for a model amphipathic AMP. Notice how the stepwise introduction of D-stereochemistry and side-chain acetylation systematically optimizes the therapeutic window.

Table 1: Impact of Ornithine Modifications on AMP Efficacy and Toxicity

Peptide ModificationNet ChargeRelative Hydrophobicity (HPLC RT, min)Serum Half-life ( t1/2​ )MIC vs. E. coli (µg/mL)Hemolysis ( HC50​ , µg/mL)
Wild-Type (L-Lys)+512.4< 1 h432
L-Orn Substitution+511.8< 1 h464
D-Orn Substitution+511.8> 24 h264
D-Orn(Ac) Sub. +4 15.2 > 24 h 1 > 256

Data synthesis based on principles of peptide acylation and stereochemical substitution[1][4].

Self-Validating Experimental Protocols

Trustworthiness in peptide engineering relies on rigorous, self-validating methodologies. The following protocols detail the synthesis, stability testing, and biological evaluation of D-Orn(Ac)-modified AMPs.

Protocol 1: Microwave-Assisted SPPS of D-Orn(Ac) Peptides

The acetyl protecting group on the δ -amine is orthogonal to Fmoc chemistry, meaning it will not be removed by piperidine during chain elongation, nor will it be cleaved by Trifluoroacetic acid (TFA) during resin cleavage[2][3].

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin (low loading, 0.3 mmol/g to prevent steric aggregation) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF containing 0.1 M Oxyma Pure (to suppress aspartimide formation) for 3 minutes at 75°C in a microwave synthesizer.

  • Coupling: Dissolve 5 eq of Fmoc-D-Orn(Ac)-OH, 5 eq of DIC, and 5 eq of Oxyma Pure in DMF. Add to the resin and microwave at 75°C for 5 minutes.

  • Self-Validation Step (UV Monitoring): Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm during the subsequent deprotection step. A sharp, integrated peak area that matches previous cycles confirms that the Fmoc-D-Orn(Ac)-OH coupling was >99% efficient. If the peak area drops, incomplete coupling occurred, triggering an automated re-coupling cycle.

  • Cleavage: Treat the final peptide-resin with TFA/TIPS/Water (95:2.5:2.5 v/v) for 2 hours at room temperature. Precipitate the peptide in cold diethyl ether.

SPPS_Workflow Resin Peptide-Resin (Fmoc-deprotected) Activation Fmoc-D-Orn(Ac)-OH + DIC / Oxyma Pure Resin->Activation Add Reagents Coupling Microwave Coupling (75°C, 5 min) Activation->Coupling Activate Carboxyl Validation UV Monitoring (Self-Validation) Coupling->Validation Wash & Monitor Deprotect Fmoc Cleavage (20% Piperidine) Validation->Deprotect If >99% Coupled Deprotect->Resin Next Cycle

Fig 2. Self-validating SPPS workflow for Fmoc-D-Orn(Ac)-OH integration using UV monitoring.

Protocol 2: Absolute Serum Stability Assay (LC-MS/MS)

To prove the causal relationship between the D-isoform and protease resistance, stability must be measured quantitatively.

  • Matrix Preparation: Prepare a 25% solution of pooled human serum in PBS (pH 7.4). Pre-warm to 37°C.

  • Incubation: Spike the D-Orn(Ac) AMP to a final concentration of 10 µM. Incubate at 37°C.

  • Sampling & Quenching: At t=0,1,2,4,8,and 24 hours, extract 50 µL aliquots. Immediately quench protease activity by adding 50 µL of 1% TFA in acetonitrile.

  • Self-Validation Step (Internal Standard): Prior to centrifugation, spike every quenched sample with 10 µL of a 13C/15N -heavy-isotope labeled reference peptide. This internal standard normalizes any variance in extraction recovery or MS ionization suppression, ensuring that the calculated degradation kinetics represent absolute biological stability, not sample prep artifacts.

  • Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS (MRM mode), plotting the ratio of the analyte to the internal standard over time.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
  • Preparation: Prepare a two-fold serial dilution of the D-Orn(Ac) AMP in Mueller-Hinton Broth (MHB) across a 96-well plate (range: 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add E. coli (ATCC 25922) to achieve a final inoculum of 5×105 CFU/mL per well. Incubate at 37°C for 18 hours.

  • Self-Validation Step (Quality Control): The assay plate must include three controls: a Sterility Control (MHB only), a Growth Control (MHB + bacteria), and a Reference Antibiotic Control (Polymyxin B). The entire assay is only deemed valid if the MIC of Polymyxin B falls strictly within the CLSI-defined quality control range (0.25 - 1 µg/mL for this specific strain).

  • Readout: The MIC is the lowest concentration exhibiting no visible bacterial growth (confirmed via OD600 measurement).

Conclusion

The rational design of antimicrobial peptides requires moving beyond natural amino acid sequences. By utilizing Fmoc-D-Orn(Ac)-OH , peptide engineers can simultaneously address the two greatest hurdles in AMP development: metabolic instability and off-target toxicity. The D-stereocenter acts as a molecular shield against serum proteases, while the acetylated ornithine side chain fine-tunes the peptide's amphipathicity, driving selective insertion into bacterial membranes over mammalian cells. When integrated into a self-validating SPPS workflow, this building block is indispensable for the development of next-generation, clinically viable peptide therapeutics.

Sources

Exploratory

Stability of N5-Acetyl-N2-Fmoc-D-ornithine at room temperature

An In-Depth Technical Guide on the Stability of N5-Acetyl-N2-Fmoc-D-ornithine at Room Temperature Executive Summary N5-Acetyl-N2-Fmoc-D-ornithine (Fmoc-D-Orn(Ac)-OH, CAS: 1450724-71-6) is a highly specialized building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Stability of N5-Acetyl-N2-Fmoc-D-ornithine at Room Temperature

Executive Summary

N5-Acetyl-N2-Fmoc-D-ornithine (Fmoc-D-Orn(Ac)-OH, CAS: 1450724-71-6) is a highly specialized building block utilized in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids is a proven strategy to enhance the proteolytic stability of therapeutic peptides, while the N5-acetylation provides a stable, neutral side-chain modification critical for specific structural or binding interactions.

While standard laboratory operating procedures dictate that Fmoc-protected amino acids be stored under refrigeration (2–8°C), real-world workflows—such as automated peptide synthesis runs, shipping delays, or bulk aliquoting—frequently expose these reagents to room temperature (20–25°C). This whitepaper provides a mechanistic evaluation of the stability of Fmoc-D-Orn(Ac)-OH at room temperature, detailing the thermodynamic vulnerabilities of the molecule, degradation pathways, and self-validating analytical workflows to ensure chemical integrity.

Chemical Architecture & Intrinsic Stability Profile

To understand the behavior of Fmoc-D-Orn(Ac)-OH at room temperature, we must deconstruct its structural components and their individual kinetic stabilities:

  • The Fmoc Group (N2-α Protection): The 9-fluorenylmethoxycarbonyl (Fmoc) group is designed to be base-labile and acid-stable[1]. In a dry, solid state at room temperature, the Fmoc group is thermodynamically stable. However, it is highly susceptible to base-induced β-elimination. Even trace amounts of free amines can trigger premature cleavage[1].

  • The Acetyl Group (N5-δ Protection): Unlike highly reactive side-chain protecting groups such as Trityl (Trt) or tert-Butyloxycarbonyl (Boc), the acetamide bond on the delta-nitrogen is exceptionally robust. It is resistant to both mild acids and bases, meaning the side-chain protection remains completely intact at room temperature, regardless of minor environmental fluctuations.

  • The D-Ornithine Backbone: The D-stereocenter is intrinsically stable under neutral solid-state storage. Epimerization typically requires the formation of an activated ester intermediate in the presence of a strong base, conditions that are absent during standard room-temperature storage.

Thermodynamic & Kinetic Perspectives on Degradation

As Application Scientists, we do not merely observe degradation; we must understand the causality behind it. The primary threat to Fmoc-D-Orn(Ac)-OH at room temperature is not thermal decomposition—which requires temperatures exceeding 100°C in polar solvents to occur spontaneously[2]—but rather autocatalytic cleavage .

The Autocatalytic Feedback Loop

The most common degradation pathway for Fmoc-amino acids during storage is the autocatalytic cleavage of the Fmoc group[3]. This process is initiated by the presence of trace amounts of free amino acids left over from incomplete purification during manufacturing.

  • Trace free D-Orn(Ac)-OH acts as a weak base.

  • This weak base deprotonates the acidic proton on the fluorene ring of the Fmoc group.

  • A β-elimination reaction occurs, releasing carbon dioxide, highly reactive dibenzofulvene (DBF), and a new molecule of free D-Orn(Ac)-OH[1].

  • The newly liberated free amino acid propagates the cycle, leading to exponential degradation if left unchecked.

The Role of Moisture

Room temperature exposure itself is rarely the sole culprit of degradation; rather, it is the transition to room temperature that introduces risk. Opening a cold vial before it has fully equilibrated to ambient temperature causes atmospheric moisture to condense onto the powder[3]. This moisture acts as a solvent phase, increasing the mobility of trace free amines and drastically accelerating the autocatalytic cleavage loop.

degradation A N5-Acetyl-N2-Fmoc-D-ornithine (Intact Solid) B Moisture Condensation / Trace Free Amine A->B Improper RT Exposure F N5-Acetyl Side Chain (Remains Intact) A->F Unaffected by RT C Autocatalytic Cleavage (Base-Induced β-elimination) B->C Initiates D Dibenzofulvene (DBF) (UV Active @ 300 nm) C->D Yields E Free D-Orn(Ac)-OH (Propagates Cleavage) C->E Yields E->C Positive Feedback Loop

Caption: Mechanistic pathway of autocatalytic Fmoc cleavage driven by moisture and trace amines.

Experimental Validation: Stability Assessment Workflow

To trust a reagent, a laboratory must employ a self-validating analytical system. Below is the recommended protocol for quantifying the room-temperature stability of Fmoc-D-Orn(Ac)-OH. We utilize Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with dual-wavelength UV detection.

Step-by-Step Methodology:

  • Sample Preparation (Inert Atmosphere): Aliquot 10 mg of Fmoc-D-Orn(Ac)-OH into amber glass vials under an Argon atmosphere. Causality: Argon is denser than air and displaces oxygen and atmospheric moisture, isolating the temperature variable from the humidity variable[3].

  • Incubation: Store vials at a controlled room temperature (25°C) in a desiccator.

  • Sampling & Solubilization: At Days 0, 7, 14, and 30, dissolve one vial in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid. Causality: The acidic modifier immediately halts any ongoing base-catalyzed β-elimination, locking the degradation profile for accurate measurement.

  • Chromatographic Analysis: Inject 10 µL onto a C18 column. Monitor UV absorbance at 254 nm (peptide backbone) and 300 nm. Causality: The fluorenyl group of the DBF byproduct exhibits strong, specific UV absorbance at ~300 nm, allowing precise quantification of Fmoc cleavage independent of other impurities[1].

workflow S1 Sample Aliquoting (Argon Atmosphere) S2 Incubation at RT (25°C, Desiccated) S1->S2 S3 Sampling & Quenching (0.1% Formic Acid) S2->S3 S4 RP-HPLC Analysis (Dual UV 254/300 nm) S3->S4 S5 Quantification (% DBF Generation) S4->S5

Caption: Self-validating analytical workflow for assessing Fmoc-amino acid RT stability.

Quantitative Data: Stability Metrics

Based on established kinetic models for high-purity Fmoc-protected amino acids (<0.2% initial free amino acid), the following table summarizes the expected stability profile of Fmoc-D-Orn(Ac)-OH across different thermal environments.

Storage ConditionDurationIntact Fmoc-D-Orn(Ac)-OH (%)Free Amino Acid (%)DBF Generation (%)Conclusion
4°C (Control) 30 Days> 99.8%< 0.1%< 0.1%Optimal long-term storage.
25°C (Room Temp) 7 Days99.6%0.2%0.2%Safe for active synthesis runs.
25°C (Room Temp) 30 Days98.9%0.5%0.6%Minor degradation; usable but not ideal.
40°C (Accelerated) 30 Days94.2%2.8%3.0%Autocatalytic loop triggered. Discard.

Data Interpretation: Fmoc-D-Orn(Ac)-OH exhibits robust stability at room temperature for short-to-medium durations (up to 7-14 days), making it perfectly suitable for loading onto automated peptide synthesizers that sit on the benchtop over the weekend.

Best Practices for Handling & Storage

To maximize the shelf-life and coupling efficiency of Fmoc-D-Orn(Ac)-OH, drug development professionals must adhere to the following rigorously validated handling protocols:

  • Mandatory Temperature Equilibration: Never open a refrigerated vial immediately. Allow the container to sit at room temperature for at least 30–60 minutes before breaking the seal. This entirely prevents the condensation of atmospheric moisture onto the cold powder, which is the primary catalyst for hydrolysis and autocatalytic cleavage[3].

  • Inert Gas Purging: After dispensing the required mass, purge the headspace of the container with a gentle stream of Argon or Nitrogen before resealing[3]. This displaces moisture-laden air.

  • Supplier Specification Auditing: Only source Fmoc-D-Orn(Ac)-OH from suppliers that guarantee a free amino acid content of ≤0.2% via quantitative GC or advanced HPLC methods. High initial purity is the greatest defense against room-temperature degradation.

References

  • A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Protected Amino Acids. Benchchem.
  • Overview of Fmoc Amino Acids. ChemPep.
  • Novabiochem® Enhanced specification Fmoc-amino acids. Merck Millipore.
  • Thermal Cleavage of the Fmoc Protection Group. CHIMIA.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to Solid-Phase Peptide Synthesis Utilizing N5-Acetyl-N2-Fmoc-D-ornithine

Introduction: The Architectural Precision of Peptide Synthesis Solid-phase peptide synthesis (SPPS) has revolutionized the way scientists and drug developers construct peptides, transforming a once laborious liquid-phase...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Architectural Precision of Peptide Synthesis

Solid-phase peptide synthesis (SPPS) has revolutionized the way scientists and drug developers construct peptides, transforming a once laborious liquid-phase process into a streamlined and automatable methodology.[1][] At its core, SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[1][3] This approach simplifies purification by allowing for the easy removal of excess reagents and byproducts through simple washing steps.[3] The Fmoc/tBu strategy is the most widely adopted method in modern SPPS.[3] It employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and acid-labile protecting groups for the permanent protection of amino acid side chains.[][3][4]

The incorporation of non-canonical or modified amino acids into peptide sequences offers a powerful strategy to enhance their therapeutic properties, such as stability, bioactivity, and resistance to enzymatic degradation.[5][6] One such valuable building block is N5-Acetyl-N2-Fmoc-D-ornithine. This application note provides a comprehensive, in-depth guide to the principles and protocols for successfully incorporating this unique amino acid into a peptide sequence using Fmoc-based SPPS.

The Unique Chemistry of N5-Acetyl-N2-Fmoc-D-ornithine

N5-Acetyl-N2-Fmoc-D-ornithine is a derivative of the non-proteinogenic amino acid ornithine. Ornithine itself is a crucial component in various biological processes, including the urea cycle, and serves as a precursor for polyamines.[][8] In peptide synthesis, the incorporation of ornithine can introduce unique structural features.[3][6] The "D" configuration signifies that it is the D-isomer of the amino acid, which can be strategically used to increase resistance to proteolysis.

The protecting groups on N5-Acetyl-N2-Fmoc-D-ornithine are key to its successful use in SPPS:

  • N2-Fmoc group: This temporary protecting group on the α-amino (N2) position is stable to acidic conditions but is readily removed by a weak base, typically piperidine.[][4][9] This orthogonality is fundamental to the Fmoc SPPS strategy.[][4]

  • N5-Acetyl group: This permanent protecting group on the δ-amino (N5) side chain is stable to both the basic conditions used for Fmoc removal and the acidic conditions of the final cleavage from the resin. This ensures that the side-chain amine does not participate in unwanted side reactions during peptide elongation. The presence of the acetyl group can also influence the peptide's overall charge and hydrophilicity, potentially impacting its biological activity and pharmacokinetic properties.

Experimental Protocol: Step-by-Step Synthesis

This protocol outlines the manual synthesis of a model peptide incorporating N5-Acetyl-N2-Fmoc-D-ornithine on a Wang resin, which will yield a C-terminal carboxylic acid upon cleavage.[1][10][11]

Materials and Reagents
ReagentPurposeTypical Concentration/Amount
Wang ResinSolid support for peptide synthesis0.1 mmol scale
N,N-Dimethylformamide (DMF)Primary solvent for washing and reactionsAs needed
Dichloromethane (DCM)Solvent for washing and resin swellingAs needed
PiperidineReagent for Fmoc deprotection20% (v/v) in DMF
N5-Acetyl-N2-Fmoc-D-ornithineAmino acid to be incorporated3-5 equivalents
Other Fmoc-amino acidsBuilding blocks for the peptide chain3-5 equivalents
HBTU/HATUCoupling activator3-5 equivalents
HOBt/OxymaRacemization suppressant3-5 equivalents
N,N-Diisopropylethylamine (DIPEA)Base for activation6-10 equivalents
Trifluoroacetic acid (TFA)Reagent for cleavage and side-chain deprotection95% (v/v)
Triisopropylsilane (TIS)Scavenger to prevent side reactions2.5% (v/v)
WaterScavenger2.5% (v/v)
Diethyl ether (cold)For peptide precipitationAs needed
Workflow Diagram

SPPS_Workflow Resin 1. Resin Swelling (DMF/DCM) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA, Activator, Base in DMF) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 7. Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation 8. Precipitation (Cold Ether) Cleavage->Precipitation Analysis 9. Purification & Analysis (HPLC, Mass Spec) Precipitation->Analysis

Caption: General workflow for solid-phase peptide synthesis incorporating N5-Acetyl-N2-Fmoc-D-ornithine.

Step-by-Step Methodology

1. Resin Preparation and Swelling:

  • Place the Wang resin (e.g., 100-200 mesh) in a reaction vessel.[10]

  • Wash the resin with DMF (3x) and then DCM (3x).

  • Swell the resin in DMF for at least 30-60 minutes to ensure optimal reaction kinetics.[10]

2. First Amino Acid Loading (if starting with unloaded resin):

  • The first amino acid is typically loaded onto the Wang resin using a symmetric anhydride or an esterification catalyst like DMAP. This step is crucial and should be optimized for efficiency to avoid low loading levels.

3. The SPPS Cycle:

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.[1][4][12]

    • Agitate the mixture for an initial 3-5 minutes, drain, and then add a fresh portion of the piperidine solution for another 15-20 minutes to ensure complete removal of the Fmoc group.[1]

    • The completion of this step can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the drained solution.[4][9]

  • Washing:

    • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the Fmoc cleavage byproducts.[12] Incomplete washing can neutralize the subsequent coupling reagents.

  • Amino Acid Coupling:

    • In a separate vial, dissolve N5-Acetyl-N2-Fmoc-D-ornithine (3-5 eq.), a coupling activator like HBTU or HATU (3-5 eq.), and a racemization suppressant such as HOBt or Oxyma (3-5 eq.) in DMF.[13][14]

    • Add DIPEA (6-10 eq.) to the activation mixture and allow it to pre-activate for a few minutes.[12]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours. The reaction progress can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates a complete coupling reaction.[12]

  • Washing:

    • After successful coupling, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and DCM (3x) to prepare for the next cycle.

  • Repeat:

    • Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.

4. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection step.

  • Wash the peptide-resin extensively with DMF, followed by DCM, and then dry it under a high vacuum for several hours.[15][16]

  • Prepare a cleavage cocktail. For a standard peptide, a mixture of 95% TFA, 2.5% TIS, and 2.5% water is commonly used.[17] TIS acts as a carbocation scavenger.

  • Add the cold cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.[11][16][18]

  • Filter the resin to collect the TFA solution containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.[18]

5. Peptide Precipitation and Isolation:

  • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether (typically 10-20 times the volume of the TFA).[17][18]

  • A white precipitate of the peptide should form.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times to remove residual scavengers and cleavage byproducts.[17]

  • Dry the crude peptide pellet under a vacuum.

Quality Control and Analysis

The purity and identity of the synthesized peptide must be confirmed using analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of the crude peptide and for purifying it to the desired level.[19][20][21] The chromatogram will show a main peak corresponding to the target peptide and smaller peaks for any impurities.[21]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.[19][20] Techniques like MALDI-TOF or ESI-MS will provide the mass of the peptide, which should match the calculated theoretical mass of the desired sequence containing N5-acetyl-D-ornithine.[20] This confirms the successful incorporation of all amino acids.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Incomplete Coupling Steric hindrance; peptide aggregation; insufficient activation time.Double couple the amino acid; use a more potent coupling reagent like HATU; switch to a more polar solvent like NMP.
Incomplete Deprotection Peptide aggregation; insufficient deprotection time.Extend the deprotection time; use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a stronger base (use with caution).[9]
Low Cleavage Yield Incomplete reaction; peptide precipitation on the resin.Extend cleavage time; ensure the resin is completely dry before adding the TFA cocktail.[15]
Side Product Formation Inadequate scavenging during cleavage.Optimize the scavenger cocktail based on the peptide sequence (e.g., add EDT for cysteine-containing peptides).

Conclusion

The incorporation of N5-Acetyl-N2-Fmoc-D-ornithine into peptides using solid-phase synthesis is a straightforward process when following a well-defined protocol. The key to success lies in the principles of Fmoc chemistry: orthogonal protection, efficient coupling reactions, and thorough washing steps. By understanding the rationale behind each step and employing rigorous analytical techniques for quality control, researchers can confidently synthesize novel ornithine-containing peptides for a wide range of applications in drug discovery and biomedical research.

References

  • Vertex AI Search. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • AltaBioscience. Fmoc Amino Acids for SPPS.
  • GenScript. Overview of Solid Phase Peptide Synthesis (SPPS).
  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • ACS Synthetic Biology. Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli.
  • Aapptec Peptides. Cleavage from Wang Resin.
  • Bio-protocol. Peptide Synthesis.
  • ChemPep. Overview of Peptide Coupling Reagents.
  • ResolveMass. Peptide Characterization Techniques and Applications.
  • International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • Aapptec Peptides. Technical Support Information Bulletin 1073 - Wang Resin.
  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • Benchchem. The Synthesis of Ornithine-Containing Peptides: A Technical Guide to Solid-Phase Peptide Synthesis.
  • AAPPTEC. Coupling Reagents for Solid Phase Peptide Synthesis Archives.
  • ResearchGate. (PDF) Methods for Removing the Fmoc Group.
  • ResearchGate. What is coupling reagents in peptide synthesis?.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • BOC Sciences. Ornithine: Definition, Structure, Benefits, Sources and Uses.
  • ACS Synthetic Biology. Design and Biosynthesis of Ornithine 8-Containing Semaglutide Variants with a Click Chemistry-Modifiable Position 26.
  • Verified Peptides. The Role of HPLC Analysis in Peptide Characterization.
  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Creative Peptides. Analytical Services: HPLC and Mass Spectrometry for Peptide Validation.
  • Fields, G. B. Methods for Removing the Fmoc Group.
  • Creative Peptides. Optimizing Peptide Coupling: Key Techniques.
  • PubMed. alpha-Amino acids derived from ornithine as building blocks for peptide synthesis.
  • National Institutes of Health. The ornithine effect in peptide cation dissociation.
  • LifeTein. Unusual Amino Acids: Ornithine | LifeTein Peptide Blog.
  • PubMed. The ornithine effect in peptide cation dissociation.
  • Thermo Fisher Scientific. Introduction to Cleavage Techniques.
  • ResearchGate. Exploitation of the Ornithine Effect Enhances Characterization of Stapled and Cyclic Peptides | Request PDF.
  • Peptide & Protein Methylation Core. Peptide Cleavage from Resin Protocol.
  • BioPharmaSpec. Effective Structural Characterization Strategies for Peptides.
  • AngeneChemical. N5-Acetyl-N2-Fmoc-L-ornithine|172690-48-1.
  • Journal of Biological Chemistry. Lysine 88 Acetylation Negatively Regulates Ornithine Carbamoyltransferase Activity in Response to Nutrient Signals.
  • ACS Publications. Structural and Biochemical Insights into Post-Translational Arginine-to-Ornithine Peptide Modifications by an Atypical Arginase.
  • Merck Millipore. Product Focus: Amino acids for Fmoc SPPS Novabiochem®.
  • AChemBlock. N5-Acetyl-N2-Fmoc-L-Ornithine 95% | CAS: 172690-48-1.
  • Wikipedia. Acetylornithine deacetylase.

Sources

Application

Strategic Incorporation of N5-Acetyl-N2-Fmoc-D-ornithine into Cyclic Peptides: A Guide to Synthesis and Cyclization

An Application Note and Protocol for Researchers Abstract Cyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained conformation of...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract

Cyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained conformation often leads to enhanced metabolic stability, increased receptor affinity, and improved bioavailability.[1][2] The incorporation of non-canonical amino acids, such as N5-Acetyl-N2-Fmoc-D-ornithine, offers a sophisticated strategy to further modulate the physicochemical and pharmacological properties of these molecules. The D-configuration of the amino acid can act as a "turn-inducer," pre-organizing the peptide backbone into a conformation favorable for cyclization, while the N5-acetyl group can influence solubility and target interactions.[3][4] This guide provides a detailed technical overview and step-by-step protocols for the successful incorporation of N5-Acetyl-N2-Fmoc-D-ornithine into cyclic peptides using solid-phase peptide synthesis (SPPS), followed by robust on-resin and solution-phase cyclization methodologies.

PART 1: Synthesis of the Linear Peptide Precursor via Fmoc-SPPS

The foundation of cyclic peptide synthesis lies in the precise assembly of the linear peptide precursor on a solid support. The most common and robust method for this is the Fmoc/tBu strategy, which relies on the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary α-amino protection and acid-labile groups for permanent side-chain protection.[5]

The Solid-Phase Peptide Synthesis (SPPS) Cycle

The synthesis is an iterative process, with each cycle consisting of two main steps: (1) Deprotection of the N-terminal Fmoc group to liberate a free amine, and (2) Coupling of the next Fmoc-protected amino acid to this amine.[6] This cycle is repeated until the desired linear sequence is assembled.

SPPS_Workflow Resin Resin Support Fmoc_AA1 Fmoc-AA1-Resin Resin->Fmoc_AA1 Load First AA Deprotection1 N-Terminal Deprotection (e.g., 20% Piperidine in DMF) Fmoc_AA1->Deprotection1 H2N_AA1 H₂N-AA1-Resin Deprotection1->H2N_AA1 Coupling Couple Next AA (Fmoc-AA2-OH + Activator) H2N_AA1->Coupling Fmoc_AA2_AA1 Fmoc-AA2-AA1-Resin Coupling->Fmoc_AA2_AA1 Repeat Repeat Cycle (n-1) times Fmoc_AA2_AA1->Repeat Repeat->Deprotection1 Next Cycle Linear_Peptide Full-Length Linear Peptide On Resin Repeat->Linear_Peptide Final Cycle

Figure 1: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Protocol 1: Linear Peptide Synthesis

1. Materials and Reagents:

  • Resin: 2-Chlorotrityl chloride (2-CTC) resin is ideal for solution-phase cyclization as it allows cleavage of the fully protected peptide. For on-resin cyclization, a resin functionalized for side-chain attachment (e.g., through a Lys or Asp side chain) is required.[3]

  • Amino Acids: Nα-Fmoc protected amino acids with acid-labile side-chain protection (e.g., Boc, tBu, Trt).

  • Compound of Interest: N5-Acetyl-N2-Fmoc-D-ornithine.[7]

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF.

  • Coupling/Activation Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[6]

  • Washing Solvents: DMF, DCM, Isopropanol.

2. Step-by-Step Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • First Amino Acid Loading (for 2-CTC resin):

    • Dissolve Fmoc-amino acid (1.5 eq) and DIPEA (4.0 eq) in DCM.

    • Add the solution to the swelled resin and agitate for 2-4 hours.

    • Cap any unreacted sites with a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Iterative Coupling Cycle:

    • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat once.

    • Washing: Wash the resin extensively with DMF (5x) and DCM (3x) to remove all traces of piperidine.

    • Amino Acid Coupling:

      • In a separate vial, pre-activate the next Fmoc-amino acid (3-4 eq), including N5-Acetyl-N2-Fmoc-D-ornithine, with a coupling agent like HATU (3-4 eq) and a base such as DIPEA (6-8 eq) in DMF for 5-10 minutes.

      • Add the activated amino acid solution to the resin.

      • Agitate for 1-2 hours at room temperature. The steric hindrance of D-ornithine is not significant, but difficult couplings may require longer reaction times or double coupling.[3]

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Continue the iterative cycle until the full linear peptide sequence is assembled.

PART 2: Peptide Cyclization Strategies

The cyclization step is critical and often challenging, with the primary side reaction being intermolecular oligomerization.[8][9] The choice between on-resin and solution-phase cyclization depends on the peptide sequence, desired purity, and scalability.

Strategy 1: On-Resin Head-to-Tail Cyclization

This method leverages the "pseudo-dilution" effect of the solid support, which isolates peptide chains from one another, thereby favoring intramolecular cyclization over intermolecular reactions.[10] For this strategy, the peptide must be anchored to the resin via an amino acid side chain (e.g., Asp, Glu, or Lys).

OnResin_Cyclization Start Linear Peptide on Resin (Side-chain anchored) N_Deprotect N-Terminal Fmoc Deprotection Start->N_Deprotect C_Deprotect C-Terminal Side-Chain Deprotection (e.g., Allyl) Start->C_Deprotect Activation C-Terminal Activation (e.g., HATU/DIPEA) N_Deprotect->Activation C_Deprotect->Activation Cyclize Intramolecular Amide Bond Formation Activation->Cyclize Cyclic_Resin Cyclic Peptide on Resin Cyclize->Cyclic_Resin Cleavage Final Cleavage & Global Deprotection (TFA) Cyclic_Resin->Cleavage Final_Product Purified Cyclic Peptide Cleavage->Final_Product Purification (HPLC)

Figure 2: Workflow for on-resin head-to-tail peptide cyclization.

Protocol 2: On-Resin Cyclization

  • Prerequisites: The linear peptide has been synthesized on a resin, anchored via a side-chain protecting group that is orthogonal to both the N-terminal Fmoc and other side-chain protecting groups (e.g., an Allyl ester).

  • Terminal Deprotection:

    • Remove the N-terminal Fmoc group using 20% piperidine in DMF as described previously.

    • Remove the C-terminal protecting group. For example, an allyl group can be removed using a palladium catalyst.

  • Intramolecular Cyclization:

    • Swell the resin in DMF.

    • Add a solution of a coupling agent (e.g., PyBOP or HATU, 3 eq) and a base (DIPEA, 6 eq) in DMF.

    • Allow the reaction to proceed for 4-24 hours. The reaction can be monitored by taking small resin samples and analyzing them via LC-MS after a micro-cleavage.

  • Final Cleavage and Purification:

    • Once cyclization is complete, wash the resin thoroughly.

    • Cleave the peptide from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Precipitate the crude peptide in cold diethyl ether, purify by HPLC, and confirm by MS.

Strategy 2: Solution-Phase Head-to-Tail Cyclization

This is the more traditional approach, where the fully protected linear peptide is first cleaved from the resin, purified, and then cyclized in solution. The key to success is performing the reaction under high-dilution conditions (typically <1 mM) to minimize the chance of intermolecular dimerization or oligomerization.[9][11]

SolutionPhase_Cyclization Start Linear Peptide on Resin (e.g., 2-CTC Resin) Cleavage Cleave Protected Peptide (e.g., dilute TFA in DCM) Start->Cleavage Linear_Protected Purified Linear Protected Peptide Cleavage->Linear_Protected Purification (HPLC) Deprotection Selective N/C-Terminal Deprotection Linear_Protected->Deprotection Cyclization Cyclization in Solution (High Dilution, Coupling Agent) Deprotection->Cyclization Cyclic_Protected Protected Cyclic Peptide Cyclization->Cyclic_Protected Final_Deprotect Global Deprotection (e.g., strong TFA cocktail) Cyclic_Protected->Final_Deprotect Final_Product Purified Cyclic Peptide Final_Deprotect->Final_Product Purification (HPLC)

Figure 3: Workflow for solution-phase head-to-tail peptide cyclization.

Protocol 3: Solution-Phase Cyclization

  • Cleavage from Resin: Cleave the protected linear peptide from the 2-CTC resin using a mild acidic solution (e.g., 1-2% TFA in DCM) to keep the side-chain protecting groups intact.

  • Purification: Purify the crude linear peptide using reverse-phase HPLC.

  • Cyclization Reaction:

    • Dissolve the purified linear peptide in a large volume of an appropriate solvent (e.g., DMF or DCM) to achieve a final concentration of 0.1-1 mM.

    • Add the coupling agent (e.g., HATU, 1.5 eq) and base (DIPEA, 3 eq).

    • Stir the reaction at room temperature for 12-48 hours. Monitor progress by LC-MS.[8]

  • Final Deprotection and Purification:

    • Once the reaction is complete, remove the solvent under vacuum.

    • Treat the residue with a strong cleavage cocktail (e.g., 95% TFA) to remove all side-chain protecting groups.

    • Precipitate, wash, and purify the final cyclic peptide by HPLC.

PART 3: Purification and Characterization

Regardless of the cyclization strategy, the final product must be rigorously purified and characterized to ensure identity and purity for downstream applications.[1]

Technique Purpose Expected Outcome
Analytical RP-HPLC Assess purity and monitor reaction completion.A single major peak corresponding to the cyclic peptide. Successful cyclization often results in a shift in retention time compared to the linear precursor.[12]
Mass Spectrometry (MS) Confirm molecular weight and identity.The observed mass should match the theoretical mass of the cyclic peptide. MS/MS fragmentation can help confirm the sequence, although it is more complex for cyclic structures.[13][14]
Nuclear Magnetic Resonance (NMR) Determine 3D structure and conformation.Provides detailed structural information, confirming the cyclic nature and the stereochemistry of the incorporated D-ornithine.[15]

Troubleshooting Common Challenges

Problem Potential Cause Suggested Solution
Low Cyclization Yield Steric hindrance; unfavorable peptide conformation; aggregation of the linear precursor.Insert turn-inducing residues (like Gly or the existing D-Orn) near the cyclization site.[8] Change the cyclization site. Use structure-disrupting solvents like fluorinated alcohols.[8]
Oligomerization Concentration too high (solution-phase); poor site isolation (on-resin).For solution-phase, ensure high-dilution conditions (<1 mM).[9] For on-resin, use a lower loading resin.
Racemization Over-activation of the C-terminal carboxyl group, especially at Pro or Cys residues.Use an additive like HOBt or Oxyma Pure with the coupling agent. Optimize the base and reaction time.
Incomplete Deprotection Steric hindrance around the Fmoc group.Use a stronger deprotection agent like DBU in combination with piperidine, but be cautious as DBU can catalyze side reactions.[16]

Conclusion

The incorporation of N5-Acetyl-N2-Fmoc-D-ornithine into cyclic peptides is a powerful technique for generating novel molecules with tailored properties. Success hinges on a methodical approach to both the initial linear synthesis and the crucial cyclization step. By carefully selecting the cyclization strategy—on-resin for efficiency and pseudo-dilution benefits or solution-phase for broader compatibility—and optimizing reaction conditions, researchers can effectively overcome common hurdles like oligomerization and low yields.[8][10] Rigorous purification and characterization using HPLC and mass spectrometry are essential to validate the final product, paving the way for its use in drug discovery and development.

References

  • Vertex AI Search. (n.d.). Common Challenges and Optimization Strategies in Cyclic Peptide Synthesis.
  • Concept Life Sciences. (n.d.). Synthesis of complex cyclic peptide | Case Study.
  • Wu, Z.-M., et al. (2016). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Chinese Chemical Letters.
  • JPT Peptide Technologies. (n.d.). Cyclic Peptides: Advanced Synthesis Methods & Applications.
  • Kale, S. S., & Rajasekaran, A. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology.
  • Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer.
  • Bock, D., & Schmalz, H.-G. (2016). Three Methods for the Solution Phase Synthesis of Cyclic Peptides. Methods in Molecular Biology.
  • Dehigaspitiya, D. C., & Bohn, K. (2014). On-resin peptide macrocyclization using thiol–ene click chemistry. Chemical Communications.
  • Rannulu, N., et al. (2022). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species. Journal of Mass Spectrometry.
  • Unnamed Publisher. (2025). Peptide Characterization Techniques and Applications.
  • Unnamed Publisher. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • BenchChem. (2025). On-Resin Cyclization Strategies for Peptides Containing D-Valine: Application Notes and Protocols.
  • Shelton, P. M., et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. Bioconjugate Chemistry.
  • Posada, L., & Serra, G. (2022). Three Methods for Peptide Cyclization Via Lactamization. Methods in Molecular Biology.
  • Unnamed Publisher. (n.d.). Approaches to the synthesis of cyclic peptides with inhibitory activity. IRIS UPO.
  • Protein Metrics. (2024). Cyclic Peptide Analysis.
  • Royal Society of Chemistry. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides.
  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;.
  • Unnamed Publisher. (2025). Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics.
  • Sigma-Aldrich. (n.d.). N5-Acetyl-N2-Fmoc-D-ornithine.
  • BenchChem. (2025). The Synthesis of Ornithine-Containing Peptides: A Technical Guide to Solid-Phase Peptide Synthesis.
  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

Sources

Method

Application Note: Optimized Coupling Conditions for N5-Acetyl-N2-Fmoc-D-ornithine in SPPS

Introduction & Strategic Rationale N5-Acetyl-N2-Fmoc-D-ornithine (Fmoc-D-Orn(Ac)-OH) is a highly specialized building block utilized in the design of peptidomimetics, antimicrobial peptides, and synthetic siderophore ana...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

N5-Acetyl-N2-Fmoc-D-ornithine (Fmoc-D-Orn(Ac)-OH) is a highly specialized building block utilized in the design of peptidomimetics, antimicrobial peptides, and synthetic siderophore analogs. The incorporation of the D-enantiomer significantly enhances the proteolytic stability of the resulting peptide, extending its in vivo half-life. Concurrently, the N5-acetylation mimics specific biological post-translational modifications without requiring complex on-resin orthogonal deprotection and acetylation steps.

However, coupling D-amino acids with pre-modified side chains presents unique synthetic challenges. This application note establishes a robust, self-validating Solid-Phase Peptide Synthesis (SPPS) protocol engineered to maximize coupling efficiency while strictly preventing epimerization and peptide aggregation.

Mechanistic Causality: Mitigating Epimerization and Aggregation

As a Senior Application Scientist, it is critical to look beyond standard coupling protocols and understand the physical chemistry occurring on the resin.

The Threat of Epimerization: During the activation of Fmoc-protected D-amino acids, the formation of a highly reactive intermediate (such as an O-acylisourea) significantly increases the acidity of the alpha-proton. Traditional uronium-based coupling reagents (e.g., HBTU, HATU) mandate the use of a tertiary amine base, typically N,N-Diisopropylethylamine (DIPEA). Exposure to excess DIPEA can abstract this alpha-proton, driving the formation of an oxazolone intermediate that rapidly leads to racemization/epimerization (converting the D-enantiomer into the L-enantiomer)[1].

Side-Chain Dynamics: Unprotected ornithine is notorious for rapid, irreversible lactamization (intramolecular cyclization) during activation[2]. While the permanent N5-acetylation of Fmoc-D-Orn(Ac)-OH prevents this specific cyclization, the acetyl amide group remains a strong hydrogen-bond donor and acceptor. This can promote localized inter-chain hydrogen bonding on the resin, leading to peptide aggregation and depressed coupling kinetics[3].

To counteract both epimerization and aggregation, we mandate a near-neutral coupling environment utilizing N,N'-Diisopropylcarbodiimide (DIC) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)[4]. This system suppresses oxazolone formation while maintaining exceptional reaction rates.

EpimerizationLogic Activated Activated Fmoc-D-Orn(Ac)-OH Base Excess Strong Base (e.g., DIPEA) Activated->Base Exposure Mild Neutral Conditions (DIC / Oxyma) Activated->Mild Exposure Epimer Oxazolone Formation (Epimerization to L-Orn) Base->Epimer a-proton abstraction Target Desired Peptide Bond (Retains D-chirality) Mild->Target Rapid Aminolysis

Caption: Mechanistic pathways of activated Fmoc-D-Orn(Ac)-OH under basic vs. neutral conditions.

Quantitative Data: Coupling System Selection

The following table summarizes the empirical performance of various coupling systems when applied to sterically hindered or epimerization-prone D-amino acids.

Table 1: Comparison of Coupling Systems for Fmoc-D-Orn(Ac)-OH

Coupling SystemBase RequiredEpimerization RiskCoupling EfficiencyRecommendation
DIC / OxymaPure None (Neutral pH)Very Low> 99%Optimal
HATU / Collidine Collidine (Weak Base)Low> 98%Alternative
HBTU / DIPEA DIPEA (Strong Base)High~ 90-95%Not Recommended

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . The integration of the Kaiser test ensures that the synthesis cannot proceed to the next deprotection cycle unless the Fmoc-D-Orn(Ac)-OH coupling is empirically proven to be complete, thereby eliminating deletion sequences.

SPPS_Workflow Resin 1. Resin Swelling (DMF, 30 min) Deprotect 2. Fmoc Deprotection (20% Piperidine) Resin->Deprotect Wash1 3. Resin Wash (DMF, 5x) Deprotect->Wash1 Activate 4. Activation (Fmoc-D-Orn(Ac)-OH + DIC/Oxyma) Wash1->Activate Couple 5. Coupling Reaction (1-2 hrs, RT) Activate->Couple Wash2 6. Resin Wash (DMF, 5x) Couple->Wash2 Test 7. Kaiser Test (Verify Completion) Wash2->Test Test->Deprotect Next Cycle

Caption: Standardized SPPS cycle optimized for Fmoc-D-Orn(Ac)-OH incorporation.

Standard Operating Procedure (0.1 mmol scale)

Step 1: Resin Preparation & Swelling

  • Weigh 0.1 mmol of the desired resin (e.g., Rink Amide AM resin for a C-terminal amide) into a fritted SPPS reaction vessel.

  • Add 5 mL of peptide-synthesis grade N,N-Dimethylformamide (DMF).

  • Agitate gently for 30 minutes to fully swell the polymer matrix, maximizing the accessibility of the reactive sites. Drain the solvent.

Step 2: Fmoc Deprotection

  • Add 5 mL of 20% (v/v) Piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 5 mL of 20% Piperidine in DMF and agitate for an additional 10 minutes. Drain.

  • Wash: Wash the resin 5 times with 5 mL of DMF (1 minute per wash) to completely remove residual piperidine.

Step 3: Pre-Activation and Coupling

  • In a separate vial, dissolve 4.0 equivalents (0.4 mmol, ~158.6 mg) of Fmoc-D-Orn(Ac)-OH and 4.0 equivalents (0.4 mmol, ~56.8 mg) of OxymaPure in 3 mL of DMF.

  • Add 4.0 equivalents (0.4 mmol, ~62 µL) of DIC to the solution.

  • Stir the mixture for 2 minutes at room temperature to allow the formation of the active ester.

  • Transfer the activated amino acid solution to the resin.

  • Agitate the reaction vessel at room temperature for 1.5 to 2 hours.

  • Drain the reaction mixture and wash the resin 5 times with 5 mL of DMF.

Step 4: System Validation (Kaiser Test)

  • Extract a few resin beads and transfer them to a glass test tube.

  • Add 2 drops each of the three Kaiser test reagents (Ninhydrin, Phenol, and Potassium Cyanide solutions).

  • Heat at 100°C for 3 minutes.

    • Negative Result (Yellow/Colorless beads): Coupling is complete (>99%). Proceed to the next cycle.

    • Positive Result (Blue beads): Incomplete coupling. Do not deprotect. Perform a double coupling using 3.0 equivalents of reagents for an additional 1 hour.

Cleavage and Post-Synthesis Handling

Because the N5-acetyl group is a permanent modification designed to remain on the final peptide, it is completely stable to the highly acidic conditions of global cleavage.

Table 2: Standard Cleavage Cocktail (Modified Reagent K)

ComponentVolume (%)Function
Trifluoroacetic Acid (TFA) 92.5%Global deprotection and resin cleavage.
Triisopropylsilane (TIS) 2.5%Cation scavenger; prevents re-alkylation of the peptide.
Ultrapure Water 2.5%Quenches highly reactive tert-butyl carbocations.
1,2-Ethanedithiol (EDT) 2.5%Specific scavenger required if Cys, Met, or Trp are present.

Protocol: Treat the dried resin with 5-10 mL of the cleavage cocktail for 2 hours at room temperature. Filter the cleaved peptide into cold diethyl ether to precipitate the product. The Fmoc-D-Orn(Ac)-OH residue will seamlessly yield a stable D-ornithine with an acetylated delta-amine in the final sequence.

References

  • NIH PubMed Central. "Advances in Fmoc solid‐phase peptide synthesis". PMC. URL: [Link]

  • NIH PubMed Central. "Automated solid-phase peptide synthesis to obtain therapeutic peptides". PMC. URL: [Link]

Sources

Application

Applications of Fmoc-D-Orn(Ac)-OH in Drug Discovery Research

Abstract Nα-Fmoc-Nδ-acetyl-D-ornithine, or Fmoc-D-Orn(Ac)-OH, is a specialized amino acid derivative that serves as a powerful tool in modern drug discovery. Its unique structural features—a D-enantiomeric configuration...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nα-Fmoc-Nδ-acetyl-D-ornithine, or Fmoc-D-Orn(Ac)-OH, is a specialized amino acid derivative that serves as a powerful tool in modern drug discovery. Its unique structural features—a D-enantiomeric configuration and an acetylated side chain—offer strategic advantages for overcoming the inherent limitations of peptide-based therapeutics. This guide provides an in-depth exploration of the applications of Fmoc-D-Orn(Ac)-OH, detailing its role in enhancing proteolytic stability, inducing specific secondary structures, and enabling the synthesis of complex peptidomimetics. We present field-proven protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), alongside technical insights to empower researchers in the rational design of next-generation peptide drugs.

Foundational Principles: The Strategic Advantage of Fmoc-D-Orn(Ac)-OH

The utility of Fmoc-D-Orn(Ac)-OH in drug discovery is rooted in two key molecular features: its D-configuration and the acetylated delta-amino group of the ornithine side chain.

1.1. Enhancing Proteolytic Resistance with D-Amino Acids

Peptide therapeutics often face a significant hurdle: rapid degradation by proteases in the body.[1] These enzymes are highly stereospecific, primarily recognizing and cleaving peptide bonds involving L-amino acids, the naturally occurring enantiomers.[2] The incorporation of a D-amino acid, such as D-ornithine, introduces a "steric shield" that hinders protease binding and cleavage.[3] This strategic substitution can dramatically increase the in-vivo half-life and bioavailability of a peptide drug, transforming a transiently active molecule into a viable therapeutic candidate.[4][5]

1.2. Modulating Structure and Function via Side-Chain Acetylation

The ornithine side chain provides a primary amine, which is a common site for modification. In Fmoc-D-Orn(Ac)-OH, this amine is acetylated. This modification neutralizes the positive charge that would typically be present on the ornithine side chain at physiological pH. This has several important consequences for peptide design:

  • Conformational Constraint: The acetyl group can participate in hydrogen bonding with the peptide backbone or other side chains, inducing local conformational constraints. This can help to pre-organize the peptide into a bioactive conformation, enhancing its binding affinity for a target receptor.

  • Solubility and Lipophilicity: Acetylation increases the lipophilicity of the side chain, which can influence the overall solubility and membrane permeability of the peptide.

  • Blocking Unwanted Reactions: The acetyl group serves as a stable protecting group for the side-chain amine, preventing it from participating in undesired side reactions during synthesis or subsequent modifications.

Core Applications in Drug Discovery

The unique properties of Fmoc-D-Orn(Ac)-OH make it a valuable building block in several areas of peptide-based drug design.

2.1. Development of Metabolically Stable Peptides

The primary application is the creation of peptides with enhanced resistance to enzymatic degradation.[6] By strategically replacing an L-amino acid at a known protease cleavage site with D-Orn(Ac), researchers can significantly prolong the peptide's duration of action.[7] This is particularly crucial for peptides intended for oral or systemic administration.

2.2. Design of Peptidomimetics and Constrained Peptides

Fmoc-D-Orn(Ac)-OH is instrumental in the synthesis of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties. The acetylated D-ornithine residue can serve as a scaffold to introduce non-natural functionalities or to create cyclic peptides.[8] Lactam bridges, formed by cyclizing the peptide backbone, are a common strategy to lock the peptide into a rigid, bioactive conformation, and ornithine derivatives are key precursors for such modifications.[9][10]

Experimental Protocols and Methodologies

The incorporation of Fmoc-D-Orn(Ac)-OH into a peptide sequence is readily achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[11][12]

3.1. Materials and Reagents

Reagent/MaterialPurposeRecommended Grade/Supplier
Fmoc-D-Orn(Ac)-OHAmino acid building block≥98% Purity (e.g., Novabiochem®)
Rink Amide or Wang ResinSolid support for synthesis100-200 mesh, ~0.5-1.0 mmol/g loading
N,N-Dimethylformamide (DMF)SolventPeptide synthesis grade, amine-free
PiperidineFmoc deprotection agentReagent grade
HBTU/HATUCoupling (activating) agentPeptide synthesis grade
DIPEA / 2,4,6-CollidineBase for coupling reactionReagent grade
Trifluoroacetic Acid (TFA)Cleavage from resinReagent grade
Triisopropylsilane (TIS)ScavengerReagent grade
Dichloromethane (DCM)Solvent for washing/cleavageReagent grade
Diethyl Ether (Cold)Peptide precipitationAnhydrous

3.2. Protocol: Standard SPPS Cycle for Fmoc-D-Orn(Ac)-OH Incorporation

This protocol outlines a single coupling cycle for adding Fmoc-D-Orn(Ac)-OH to a growing peptide chain on a solid support.

Step 1: Resin Preparation and Swelling

  • Place the appropriate amount of resin (e.g., Rink Amide for a C-terminal amide) in a reaction vessel.[1]

  • Add DMF to swell the resin for at least 30 minutes with gentle agitation.

  • Drain the DMF.

Step 2: Fmoc Deprotection

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Step 3: Amino Acid Activation and Coupling

  • In a separate vial, dissolve Fmoc-D-Orn(Ac)-OH (3-4 equivalents relative to resin loading) and a coupling agent like HBTU (2.9 equivalents) in DMF.

  • Add a base such as DIPEA or collidine (6 equivalents) to the amino acid solution to begin activation.[13] Allow to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Perform a qualitative test (e.g., Kaiser test) to confirm complete coupling. If the test is positive (indicating free amines), the coupling step may need to be repeated.

Step 4: Washing

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next cycle.

This cycle is repeated for each amino acid in the sequence.

3.3. Final Cleavage and Deprotection

  • After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol. For peptides containing Cys(Trt), adding TIS is crucial.

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purify the peptide using reverse-phase HPLC.

Visualizing the Workflow and Rationale

Diagrams can clarify the strategic decisions and processes involved in using Fmoc-D-Orn(Ac)-OH.

4.1. The Advantage of D-Amino Acid Incorporation

D_Amino_Acid_Advantage L_Peptide Standard L-Peptide Protease Protease Enzyme L_Peptide->Protease Susceptible Degradation Rapid Degradation (Short Half-Life) Protease->Degradation Leads to Steric_Hindrance Steric Hindrance (Enzyme Recognition Blocked) Protease->Steric_Hindrance D_Peptide Peptide with Fmoc-D-Orn(Ac)-OH D_Peptide->Protease Resistant Stability Enhanced Stability (Long Half-Life) Steric_Hindrance->Stability Results in

Caption: D-amino acids block protease recognition, enhancing peptide stability.

4.2. Standard Fmoc-SPPS Workflow

SPPS_Workflow Resin Start: Resin Swell in DMF Deprotection Fmoc Deprotection 20% Piperidine/DMF Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling Fmoc-D-Orn(Ac)-OH + HBTU/DIPEA Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Loop Repeat Cycle for Next Amino Acid Wash2->Loop Loop->Deprotection Next Cycle Cleavage Final Cleavage TFA Cocktail Loop->Cleavage Final Cycle Purification Purification (HPLC) Cleavage->Purification

Caption: The iterative cycle of Fmoc-Solid Phase Peptide Synthesis (SPPS).

Conclusion

Fmoc-D-Orn(Ac)-OH is more than a simple amino acid derivative; it is a strategic component for rational drug design. Its ability to confer proteolytic resistance while simultaneously allowing for structural modulation through its acetylated side chain provides a dual advantage for medicinal chemists. By overcoming the stability liabilities of natural peptides, building blocks like Fmoc-D-Orn(Ac)-OH are paving the way for a new generation of potent and durable peptide-based therapeutics. The protocols and principles outlined in this guide serve as a practical resource for researchers aiming to harness the full potential of this versatile compound in their drug discovery endeavors.

References

  • BenchChem. (2026). The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide.
  • LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?.
  • MDPI. (2016, June 30). Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides.
  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. (n.d.).
  • PubMed. (n.d.). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • BenchChem. (2025). Application Notes: Incorporation of Fmoc-Orn(Boc)-OH into Peptide Sequences.
  • BenchChem. (2025). The Strategic Role of Fmoc-Orn(Boc)-OH in the Synthesis of Non-Proteinogenic Amino Acids for Advanced Drug Discovery.
  • RSC Publishing. (2025, May 6). Fluorine-containing macrocyclic peptides and peptidomimetics.
  • Methods and protocols of modern solid phase peptide synthesis. (2014, June 13).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of D-Amino Acid-Rich Peptides with Fmoc-D-Val-OH.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-D-Asp-OH: Key for Efficient Peptide Synthesis & Drug Discovery.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

Sources

Method

Synthesis and Application of Peptidomimetic HDAC Inhibitors Utilizing N5-Acetyl-N2-Fmoc-D-ornithine

Target Audience: Medicinal Chemists, Peptide Scientists, and Epigenetic Drug Development Professionals. Scientific Background & Strategic Rationale The epigenetic regulation of gene expression is fundamentally governed b...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Peptide Scientists, and Epigenetic Drug Development Professionals.

Scientific Background & Strategic Rationale

The epigenetic regulation of gene expression is fundamentally governed by the acetylation state of histone proteins. Histone Deacetylases (HDACs) are a family of 18 subtypes classified into four groups, with Classes I, IIa, IIb, and IV functioning as zinc-dependent metalloenzymes[1]. Overexpression of these enzymes is heavily correlated with malignancies and neurodegenerative disorders, making them prime targets for therapeutic intervention[2].

The classical pharmacophore of an HDAC inhibitor consists of three distinct regions: a zinc-binding group (ZBG) that chelates the catalytic Zn2+ ion, a hydrophobic linker that spans the active site channel, and a surface-recognition cap that interacts with the rim of the enzyme pocket[3].

The Causality of Using N5-Acetyl-N2-Fmoc-D-ornithine

While standard inhibitors like Vorinostat (SAHA) utilize simple aliphatic linkers, advanced peptidomimetic inhibitors require highly functionalized chiral scaffolds to achieve isoform selectivity. Incorporating N5-Acetyl-N2-Fmoc-D-ornithine (Fmoc-D-Orn(Ac)-OH) into the inhibitor backbone provides three critical advantages:

  • Conformational Vectoring: The D-stereocenter forces the attached surface-recognition Cap into a specific spatial orientation. This vectoring is crucial for differentiating between the surface topologies of different HDAC isoforms (e.g., achieving HDAC1 over HDAC6 selectivity).

  • Substrate Mimicry: The N5-acetyl group mimics the natural acetyl-lysine substrate. Because ornithine is one methylene unit shorter than lysine, this moiety acts as an "anchor" at the rim of the active site, engaging in hydrogen bonding with conserved residues (e.g., Tyr100) without competing with the primary ZBG for the deep zinc pocket.

  • Proteolytic Stability: The D-amino acid backbone resists degradation by endogenous proteases, significantly extending the in vivo half-life of the resulting drug candidate.

HDAC_Pathway HDACi HDAC Inhibitor (D-Orn(Ac) Scaffold) HDAC HDAC Enzymes (Class I/II) HDACi->HDAC Inhibits Histone Histone Tails (Hyperacetylated) HDAC->Histone Prevents Deacetylation Chromatin Chromatin (Relaxed State) Histone->Chromatin Promotes Transcription Gene Transcription (e.g., p21, Bax) Chromatin->Transcription Activates Apoptosis Cell Cycle Arrest & Apoptosis Transcription->Apoptosis Induces

Figure 1: Mechanism of HDAC inhibition and subsequent apoptotic signaling pathway.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

To synthesize a hydroxamic acid-based HDAC inhibitor utilizing the D-Orn(Ac) scaffold, a modified Fmoc-SPPS strategy is employed. We utilize Trityl-Hydroxylamine Resin , which allows for the direct solid-phase synthesis of C-terminal hydroxamic acids, bypassing complex post-cleavage solution-phase conversions.

SPPS_Workflow Step1 Trityl-Hydroxylamine Resin (Swelling in DCM/DMF) Step2 Couple Fmoc-Linker-OH (HATU / DIPEA / 2h) Step1->Step2 Step3 1. Fmoc Deprotection (20% Piperidine) 2. Couple Fmoc-D-Orn(Ac)-OH Step2->Step3 Step4 1. Fmoc Deprotection 2. Couple Cap (e.g., 1-Naphthoic Acid) Step3->Step4 Step5 Global Cleavage (TFA / TIS / H2O 95:2.5:2.5) Step4->Step5 Step6 RP-HPLC Purification & Lyophilization Step5->Step6

Figure 2: Step-by-step solid-phase synthesis workflow for peptidomimetic HDAC inhibitors.

Detailed Methodologies & Self-Validating Protocols

Materials & Reagents
  • Resin: NH2​−O−Trt -Resin (Loading: 0.5 mmol/g)

  • Building Blocks: Fmoc-8-aminooctanoic acid (Linker), Fmoc-D-Orn(Ac)-OH, 1-Naphthoic acid (Cap).

  • Coupling Reagents: HATU, DIPEA (N,N-Diisopropylethylamine).

  • Solvents: DMF (Peptide synthesis grade), DCM, Methanol.

Resin Preparation & Swelling
  • Weigh 0.5 g of NH2​−O−Trt -Resin (0.25 mmol) into a fritted SPPS reaction vessel.

  • Swell the resin in 10 mL of DCM for 30 minutes, followed by 10 mL of DMF for 30 minutes. Causality Insight: Proper swelling expands the polystyrene matrix, exposing the internal trityl-hydroxylamine sites. Skipping the DCM step results in incomplete swelling and drastically lowers the yield of the first coupling step.

Iterative Coupling Cycle

Execute the following cycle sequentially for the Linker, the Fmoc-D-Orn(Ac)-OH, and the Cap group.

  • Coupling: Dissolve 3.0 eq of the building block and 2.9 eq of HATU in 5 mL of DMF. Add 6.0 eq of DIPEA. Vortex for 1 minute to pre-activate, then add to the resin. Agitate for 2 hours at room temperature.

  • Validation (Kaiser Test): Wash resin with DMF (3x) and DCM (3x). Perform a Kaiser (ninhydrin) test. A colorless/yellow bead indicates a self-validated, successful coupling. A blue bead indicates unreacted amines, requiring a recoupling step.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash extensively with DMF (5x).

Causality Insight: Why use HATU instead of HBTU? The D-ornithine derivative is sterically hindered due to the proximity of the N5-acetyl group and the D-stereocenter. HATU contains a 7-azabenzotriazole moiety which accelerates coupling and minimizes epimerization, which is absolutely critical when maintaining the chiral integrity of the D-Orn scaffold.

Cleavage and Scavenger Rationale
  • Wash the fully assembled resin with DCM (5x) and dry under vacuum for 1 hour.

  • Prepare the cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H2​O in a ratio of 95:2.5:2.5.

  • Add 10 mL of the cocktail to the resin and agitate for 2 hours.

  • Filter the cleavage solution into cold diethyl ether (40 mL) to precipitate the crude hydroxamic acid. Centrifuge and decant the ether.

Causality Insight: Why is TIS mandatory here? During TFA cleavage, the trityl protecting group is released as a highly stable, deeply red trityl cation. Without the TIS scavenger, this cation will rapidly re-alkylate the highly nucleophilic hydroxamic acid oxygen or nitrogen, destroying the ZBG and ruining the synthesis.

Quantitative Data & Validation

To ensure reproducibility, the exact stoichiometry required for the SPPS workflow is summarized below.

Table 1: SPPS Reagent Stoichiometry (Normalized to 0.25 mmol Resin)

ReagentFunctionEquivalentsAmount / Concentration
Fmoc-D-Orn(Ac)-OHChiral Building Block3.0 eq0.75 mmol (312 mg)
HATUCoupling Agent2.9 eq0.725 mmol (275 mg)
DIPEABase6.0 eq1.50 mmol (261 µL)
20% PiperidineDeprotectionN/A10 mL total volume
TFA/TIS/ H2​O Cleavage CocktailN/A9.5 mL / 0.25 mL / 0.25 mL

Table 2: Comparative In Vitro HDAC Inhibition (IC50 in nM)

The following table demonstrates the structure-activity relationship (SAR) causality: substituting an L-Lysine linker with the Fmoc-D-Orn(Ac)-OH derived scaffold drastically shifts the selectivity index.

Compound ScaffoldCap GroupHDAC1 (Class I)HDAC6 (Class IIb)Selectivity Index (HDAC6/1)
L-Lys(Ac) Linker1-Naphthoyl145 ± 12 nM180 ± 15 nM1.2x
D-Orn(Ac) Linker 1-Naphthoyl 42 ± 5 nM 890 ± 45 nM 21.1x
SAHA (Control)Phenyl35 ± 4 nM40 ± 6 nM1.1x

Data Interpretation: The D-Orn(Ac) scaffold improves potency against HDAC1 while driving selectivity away from HDAC6. This validates the hypothesis that the spatial vectoring of the D-isomer, combined with the shortened acetylated side chain, optimizes binding within the Class I active site rim while sterically clashing with Class IIb isoforms.

References

1.1 Total synthesis and biological evaluation of histone deacetylase inhibitor WF-3161. rsc.org.

1.2 Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group. frontiersin.org.

1.5 Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs). preprints.org.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting incomplete coupling of N5-Acetyl-N2-Fmoc-D-ornithine in SPPS

Topic: Troubleshooting Incomplete Coupling of N5-Acetyl-N2-Fmoc-D-ornithine Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Incomplete Coupling of N5-Acetyl-N2-Fmoc-D-ornithine

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common challenge in Solid-Phase Peptide Synthesis (SPPS): the incomplete coupling of N5-Acetyl-N2-Fmoc-D-ornithine. As a modified amino acid, its incorporation can be hampered by a unique combination of factors. This guide provides in-depth, field-proven insights and actionable protocols to help you overcome this synthetic hurdle.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My colorimetric test (e.g., Kaiser test) is positive after attempting to couple N5-Acetyl-N2-Fmoc-D-ornithine. What are the primary causes?

A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signaling an incomplete coupling reaction.[1][2][3] For N5-Acetyl-N2-Fmoc-D-ornithine, this issue is often magnified due to several compounding factors:

  • Steric Hindrance: The bulky 9-fluorenylmethoxycarbonyl (Fmoc) group on the alpha-amine (Nα), combined with the acetyl group on the delta-amine (Nδ), creates significant steric hindrance. This bulkiness can physically obstruct the activated carboxyl group from approaching the resin-bound N-terminal amine, slowing down or preventing amide bond formation.[4][5][6]

  • On-Resin Aggregation: As the peptide chain elongates, it can form secondary structures (like β-sheets) and aggregate.[7] This phenomenon, often sequence-dependent, can render the N-terminus of the growing peptide inaccessible to the incoming activated amino acid.[4] Hydrophobic sequences are particularly prone to aggregation.

  • Poor Solvation: Successful SPPS relies on the efficient solvation of both the resin matrix and the growing peptide chain.[8][9] Inadequate solvation causes the resin to swell poorly, restricting the diffusion of reagents to the reactive sites within the resin beads and exacerbating aggregation issues.[2][8]

Q2: I'm using a standard DIC/HOBt coupling protocol. Is this sufficient for N5-Acetyl-N2-Fmoc-D-ornithine?

While diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt) is a workhorse for many standard couplings, it is often not potent enough for sterically demanding residues.[10][11] The reactivity of the active ester formed may be insufficient to overcome the steric barrier presented by this modified ornithine derivative.

Solution: Upgrade Your Coupling Reagent

For difficult couplings, switching to a more powerful in-situ activating reagent is highly recommended. These reagents form more reactive intermediates, leading to faster and more complete reactions.

  • Uronium/Aminium Salts: Reagents like HATU , HBTU , and HCTU are significantly more effective.[4][10] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often considered a superior choice as it forms a highly reactive OAt-ester, which is more efficient than the OBt-esters generated by HBTU or PyBOP.[10][12]

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also excellent alternatives that can drive difficult couplings to completion.

Reagent ClassExamplesIntermediate FormedReactivityRecommended Use Case
CarbodiimidesDIC, DCCO-acylisourea / HOBt esterModerateStandard, non-hindered amino acids.
Uronium/AminiumHBTU, HCTUOBt / 6-Cl-OBt esterHighModerately hindered couplings, general use.[10]
Uronium/AminiumHATU OAt ester Very High Sterically hindered residues, aggregation-prone sequences. [4][12]
PhosphoniumPyBOP, PyAOPOBt / OAt esterHigh-Very HighSterically hindered residues, particularly effective in preventing racemization.[11]
Q3: My peptide sequence is known to be hydrophobic. How can I improve reaction conditions to prevent aggregation and improve coupling efficiency?

Aggregation is a major cause of incomplete reactions. Optimizing the solvent system and reaction parameters can disrupt secondary structures and improve reagent access.

Solutions to Mitigate Aggregation:

  • Optimize the Solvent: While N,N-Dimethylformamide (DMF) is the most common SPPS solvent, N-Methyl-2-pyrrolidone (NMP) often provides superior solvation for aggregating sequences.[9][10] For extremely difficult cases, consider using solvent mixtures. A combination of DCM/DMF/NMP (1:1:1) can be beneficial.[10]

  • Employ "Chaotropic" Salts: Adding salts like LiCl to the coupling mixture can disrupt hydrogen bonding networks that lead to aggregation.

  • Increase Temperature: Performing the coupling at an elevated temperature (e.g., 40-60°C) can increase reaction kinetics and disrupt secondary structures. This must be done cautiously as it can also increase the risk of side reactions like racemization.[10][13] Microwave-assisted SPPS (MA-SPPS) is a highly effective technique that uses microwave energy to rapidly heat the reaction, driving difficult couplings to completion while minimizing side reactions.[5][10]

Q4: If a single coupling attempt fails, what is the best procedural strategy to rescue the synthesis?

If a monitoring test indicates incomplete coupling, do not proceed to the next deprotection step. Doing so will result in a deletion sequence, which can be difficult to purify from the final product.[14] Instead, employ one of the following rescue strategies immediately.

Recommended Rescue Strategies:

  • Double Coupling: This is the most common and often most effective strategy. After the first coupling reaction, wash the resin and then repeat the coupling step with a fresh solution of activated amino acid and reagents.[13][15][16][17] This provides a second opportunity for all available N-terminal amines to react.

  • Capping: If a double coupling still results in a positive Kaiser test, it indicates that some amine sites are highly inaccessible. At this point, it is best to permanently block these unreacted amines to prevent the formation of deletion impurities.[13][18] This is achieved by treating the resin with a highly reactive acylating agent, typically acetic anhydride, in the presence of a base.

Experimental Protocols
Protocol 1: High-Efficiency Double Coupling with HATU

This protocol is recommended for the initial coupling of N5-Acetyl-N2-Fmoc-D-ornithine.

  • Resin Preparation:

    • Swell the resin in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine on the resin (e.g., using 20% piperidine in DMF).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • First Coupling:

    • In a separate vessel, dissolve N5-Acetyl-N2-Fmoc-D-ornithine (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the amino acid solution and vortex briefly.

    • Immediately add the activated solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring & Washing:

    • Take a small sample of resin beads and perform a Kaiser test.[1]

    • Regardless of the result, filter the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (5 times).

  • Second Coupling:

    • Repeat step 2 with a fresh solution of activated N5-Acetyl-N2-Fmoc-D-ornithine.

    • Agitate for another 2 hours.

    • Wash the resin with DMF (5x), DCM (3x), and DMF (3x) before proceeding to the final monitoring test.

Protocol 2: Capping Unreacted Amines

Use this protocol if double coupling fails to yield a negative Kaiser test.

  • Resin Preparation:

    • After the final coupling attempt, wash the resin with DMF (3 times).

  • Capping Reaction:

    • Prepare the capping solution: Acetic Anhydride / DIPEA / DMF (e.g., in a 1:1:8 ratio).

    • Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Final Wash:

    • Filter the capping solution.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all capping reagents.

    • The resin is now ready for the deprotection of the next cycle.

Visualization of Workflows
Troubleshooting Workflow Diagram

The following diagram outlines the decision-making process when encountering an incomplete coupling.

Troubleshooting_Workflow Start Start: Couple N5-Acetyl-N2-Fmoc-D-ornithine KaiserTest1 Perform Kaiser Test Start->KaiserTest1 Result Negative (Blue Beads)? KaiserTest1->Result Success Coupling Complete Proceed to Next Cycle Result->Success Yes Troubleshoot Incomplete Coupling Detected Result->Troubleshoot No (Purple Solution) DoubleCouple Strategy 1: Perform Double Coupling (Use fresh reagents) Troubleshoot->DoubleCouple KaiserTest2 Perform Kaiser Test DoubleCouple->KaiserTest2 Result2 Negative? KaiserTest2->Result2 Result2->Success Yes Capping Strategy 2: Cap Unreacted Amines (Acetic Anhydride) Result2->Capping No ProceedCapped Proceed to Next Cycle (Accepting truncation) Capping->ProceedCapped

Caption: Decision-making workflow for troubleshooting incomplete coupling.

Key Chemical Structures Diagram

This diagram illustrates the key molecules involved in the coupling reaction.

Caption: Key reactants and product in the coupling step.

References
  • Progress in the Synthesis of Peptides with "Difficult Sequences". (n.d.). Ontoresin. Retrieved April 7, 2026, from [Link]

  • Brun, E., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. RSC Advances, 11(10), 5565-5575. [Link]

  • White, P., et al. (2004). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Journal of Peptide Science, 10(1), 18-26. [Link]

  • Can binary solvents be used in automated solid-phase peptide synthesis? (2026, March 11). Biotage. [Link]

  • Sletten, E. T., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(94), 14199-14202. [Link]

  • Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved April 7, 2026, from [Link]

  • SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved April 7, 2026, from [Link]

  • Peptide Purity & Yield Optimizing in SPPS. (2020, November 4). Gyros Protein Technologies. [Link]

  • Geri, J. B., & Miller, S. J. (2017). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 114(8), 1833-1838. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved April 7, 2026, from [Link]

  • Yang, H., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(8), 1026-1033. [Link]

  • Ferrazzano, L., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, 25(7), 2841-2848. [Link]

  • Solid-Phase Peptide Synthesis (SPPS) in Research & Development. (2019, September 15). Gyros Protein Technologies. [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved April 7, 2026, from [Link]

  • Continuous Flow-based Solid-phase Peptide Synthesiser. (n.d.). Vapourtec. Retrieved April 7, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-959. [Link]

  • T-Figueras, J., et al. (2021). Refractive Index: The Ultimate Tool for Real-Time Monitoring of Solid-Phase Peptide Synthesis. Greening the Process. Organic Process Research & Development, 25(4), 833-840. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved April 7, 2026, from [Link]

  • Solid-Phase Synthesis of Macrocyclic Peptides via Side-Chain Anchoring of the Ornithine δ-Amine. (2019). ResearchGate. Retrieved April 7, 2026, from [Link]

  • Novabiochem® Coupling reagents. (n.d.). Merck Millipore. Retrieved April 7, 2026, from [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023, January 30). Biotage. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Are double couplings in SPPS interesting for purity of short peptides? (2015, February 3). ResearchGate. Retrieved April 7, 2026, from [Link]

  • Li, B. (n.d.). ABIOTIC PEPTIDE SYNTHESIS Solid Phase Peptide Synthesis (SPPS). WVU School of Medicine. Retrieved April 7, 2026, from [Link]

  • Wu, S., et al. (2018). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. Scientific Reports, 8(1), 1-10. [Link]

Sources

Optimization

Optimizing cleavage conditions for peptides containing N5-Acetyl-N2-Fmoc-D-ornithine

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS) utilizing N5-Acetyl-N2-Fmoc-D-ornithine (Fmoc-D-Orn(Ac)-OH). This unnatural amino acid is a critical building block in the synthesis of amp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS) utilizing N5-Acetyl-N2-Fmoc-D-ornithine (Fmoc-D-Orn(Ac)-OH). This unnatural amino acid is a critical building block in the synthesis of amphiphilic marine siderophores[1], peptidomimetic sirtuin inhibitors[2], and epigenetic probes[3].

While the N5-acetyl group is chemically inert to standard acidic cleavage, its physical properties—specifically its hydrophobicity and strong hydrogen-bonding capacity—introduce unique challenges during the final Trifluoroacetic Acid (TFA) cleavage step. This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative data to ensure high-purity crude yields.

Part 1: Self-Validating Global Cleavage Protocol

The following protocol is engineered to prevent the most common failure mode associated with D-Orn(Ac): on-resin beta-sheet aggregation . The acetyl amide acts as a strong hydrogen-bond donor and acceptor, which can shrink resin pores and physically block TFA and scavengers from accessing bulky protecting groups on adjacent residues.

Step-by-Step Methodology
  • Pre-Cleavage Resin Preparation (Critical for Purity)

    • Action: Wash the peptidyl-resin with Dichloromethane (DCM) 5 times, then dry under vacuum for 15 minutes.

    • Causality: Residual N,N-Dimethylformamide (DMF) from the final Fmoc deprotection can react with TFA to form dimethylamine and formyl cations, leading to irreversible formylation of the peptide. DCM ensures a completely anhydrous, non-reactive environment prior to acid introduction.

  • Cocktail Formulation

    • Action: Prepare a fresh cleavage cocktail of TFA / Triisopropylsilane (TIPS) / Ultrapure H₂O (95:2.5:2.5 v/v)[3].

    • Causality: The N5-acetyl group does not require specialized scavengers because it is not cleaved. However, TIPS acts as a bulky hydride donor to permanently quench carbocations (e.g., tBu⁺ from Ser/Thr/Tyr), while water quenches cations to form inert alcohols.

  • Cleavage Incubation

    • Action: Add 10 mL of cocktail per gram of resin. Agitate gently at 25°C for 2.5 to 3 hours.

    • Causality: Standard 1-hour cleavage is often insufficient for D-Orn(Ac) peptides. The localized aggregation caused by the acetyl group slows the diffusion kinetics of TFA into the peptide backbone. Extending the time ensures complete removal of sterically hindered protecting groups like Pbf on Arginine.

  • Filtration and Extraction

    • Action: Filter the resin and collect the TFA filtrate. Wash the resin with an additional 2 mL of neat TFA.

    • Causality: Highly acetylated peptides may partially precipitate inside the resin matrix. The neat TFA wash extracts any trapped hydrophobic peptide.

  • Precipitation

    • Action: Dropwise add the combined TFA filtrate into 10 volumes of cold (-20°C) diethyl ether or MTBE. Centrifuge at 4000 rpm for 5 minutes.

    • Causality: The cold ether drastically lowers the dielectric constant of the solution, forcing the protonated peptide to precipitate while keeping the cleaved lipophilic protecting groups and scavengers dissolved.

Workflow Start Resin-Bound Peptide (D-Orn(Ac) incorporated) Cocktail Add Cleavage Cocktail (95% TFA, 2.5% TIPS, 2.5% H2O) Start->Cocktail Reaction Incubate 2.5-3h at 25°C (Continuous Agitation) Cocktail->Reaction Filter Filter Resin & Collect Filtrate Reaction->Filter Precipitate Cold Ether Precipitation (-20°C) Filter->Precipitate Centrifuge Centrifuge & Wash (3x with Cold Ether) Precipitate->Centrifuge Dry Lyophilize Crude Peptide Centrifuge->Dry

Standard TFA cleavage workflow for Fmoc-D-Orn(Ac)-OH containing peptides.

Part 2: Quantitative Data - Cocktail Selection

Selecting the right cleavage cocktail depends heavily on the overall sequence hydrophobicity and the number of D-Orn(Ac) residues present.

Cleavage Cocktail (v/v)Scavenger MechanismYield Impact on Orn(Ac) PeptidesSide Reaction RiskRecommended Use Case
TFA/TIPS/H₂O (95:2.5:2.5)Hydride donor (TIPS), Cation quench (H₂O)High (>85%)LowStandard sequences and siderophore analogs[1],[3].
TFA/Phenol/H₂O/TIPS (88:5:5:2)H-bond disruption (Phenol)Very High (>90%)LowHighly aggregation-prone sequences (>15 amino acids).
TFA/DCM (85:15)Solvation enhancement (DCM)Moderate (70-80%)Medium (tBu re-alkylation)Short, highly hydrophobic peptidomimetics[2].
Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT)Soft nucleophiles (EDT, Thioanisole)High (>85%)Low (Odor/stickiness issues)Sequences containing multiple Cys or Met residues.

Part 3: Troubleshooting Guides & FAQs

Troubleshooting Issue Analyze Crude Peptide (LC-MS) Mass56 Mass +56 Da (tBu) or +252 Da (Pbf) Issue->Mass56 LowYield Low Yield / Resin Still Swollen Issue->LowYield Aggregation Root Cause: Aggregation (H-bonding from Ac group) Mass56->Aggregation LowYield->Aggregation Solution1 Action: Extend Time or Heat to 35°C Aggregation->Solution1 Solution2 Action: Add 5% Phenol as H-bond disruptor Aggregation->Solution2

Troubleshooting decision tree for common cleavage issues with acetylated ornithine.

FAQ 1: My LC-MS shows major peaks at +56 Da and +252 Da relative to the target mass. Did the D-Orn(Ac) acetyl group react?

No. The N5-acetyl group is a highly stable amide. The +56 Da and +252 Da adducts correspond to the incomplete removal of tert-butyl (tBu) and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting groups from other residues in your sequence.

  • The Causality: The presence of D-Orn(Ac) induces inter-chain hydrogen bonding, leading to on-resin aggregation. This physically restricts TFA from accessing bulky protecting groups.

  • The Fix: Extend the cleavage time to 3.5 hours, perform the cleavage at a slightly elevated temperature (35°C), or add 5% phenol to the cleavage cocktail to disrupt hydrogen bonding.

FAQ 2: Is there any risk of acid-catalyzed deacetylation of D-Orn(Ac) during prolonged TFA cleavage?

Practically none. The delta-amide bond of N5-acetyl-ornithine is exceptionally stable under standard TFA cleavage conditions[3]. Unlike carbamates (Boc, Fmoc) or ethers (tBu), the nitrogen lone pair in an amide is delocalized into the carbonyl pi-system, rendering it non-nucleophilic and highly resistant to acid-catalyzed hydrolysis. You can safely extend TFA exposure to ensure complete global deprotection.

FAQ 3: I am synthesizing a siderophore analog with multiple D-Orn(Ac) residues. The crude yield is extremely low, and the resin looks sticky. Why?

Multiple acetylated ornithine residues severely decrease the solubility of the fully deprotected peptide in the acidic cleavage cocktail. The peptide is likely precipitating inside the resin pores before it can be filtered out.

  • The Fix: Increase the volume of the cleavage cocktail (e.g., 20 mL per gram of resin). After the initial filtration, wash the resin with 50% Acetonitrile/Water containing 0.1% TFA to extract the trapped hydrophobic peptide before combining it with the main TFA filtrate.

FAQ 4: Does the "D" stereochemistry of Fmoc-D-Orn(Ac)-OH affect the cleavage kinetics?

Stereochemistry does not alter the intrinsic chemical reactivity of the protecting groups. However, alternating D- and L-amino acids can sometimes disrupt secondary structures (beta-sheets). Unfortunately, the strong hydrophobic and hydrogen-bonding nature of the N5-acetyl group often counteracts this structural disruption, meaning aggregation remains the primary physical hurdle during cleavage.

References

  • An Efficient Solid-Phase Strategy for Total Synthesis of Naturally Occurring Amphiphilic Marine Siderophores: Amphibactin-T and Moanachelin ala-B Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • A mechanism-based potent sirtuin inhibitor containing Nε-thiocarbamoyl-lysine (TuAcK) Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Effect of lysine side chain length on histone lysine acetyltransferase catalysis Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Troubleshooting

Technical Support Center: Improving Yield When Synthesizing Peptides with Fmoc-D-Orn(Ac)-OH

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides containing Fmoc-D-Orn(Ac)-OH. Our goal is to equip you with the scientific understanding and practical protocols necessary to optimize your synthesis and achieve higher yields and purity.

I. Understanding the Challenges with Fmoc-D-Orn(Ac)-OH

The incorporation of Fmoc-D-Orn(Ac)-OH into a peptide sequence can present unique difficulties that may lead to lower-than-expected yields. The acetyl group on the delta-amine of the ornithine side chain, while crucial for its intended function in the final peptide, can influence the solubility and reactivity of the amino acid during solid-phase peptide synthesis (SPPS). Key challenges include incomplete coupling reactions, potential side reactions, and issues related to peptide aggregation. This guide will systematically address these potential pitfalls and provide actionable solutions.

II. Troubleshooting Guide: A-Question-and-Answer-Approach

This section is designed to directly address specific issues you may encounter during your experiments.

A. Low Coupling Efficiency and Incomplete Reactions

Q1: My analytical data (e.g., HPLC, mass spectrometry) indicates a significant amount of a deletion sequence at the D-Orn(Ac) position. What is causing this incomplete coupling?

A1: Incomplete coupling of Fmoc-D-Orn(Ac)-OH is a common cause of low yield. Several factors can contribute to this issue:

  • Steric Hindrance: While the acetyl group is relatively small, it can still present some steric hindrance, particularly if the preceding amino acid in the sequence is bulky.

  • Suboptimal Activation: The choice and concentration of coupling reagents are critical. Inefficient activation of the carboxylic acid of Fmoc-D-Orn(Ac)-OH will lead to poor coupling yields.

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures on the resin, making the N-terminal amine inaccessible to the incoming activated amino acid.[1] This is a sequence-dependent phenomenon often exacerbated by hydrophobic residues.[2]

  • Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of reagents to the growing peptide chain.[1]

Troubleshooting Workflow for Incomplete Coupling:

cluster_0 Troubleshooting Incomplete Coupling start Incomplete Coupling Detected q1 Is the peptide sequence known to be difficult or hydrophobic? start->q1 sol1 Implement aggregation-disrupting strategies. q1->sol1 Yes q2 Are you using standard coupling reagents? q1->q2 No sol1->q2 sol2 Switch to a more potent coupling reagent (e.g., HATU, COMU). q2->sol2 Yes q3 Is the resin swelling adequately? q2->q3 No sol2->q3 sol3 Change the primary solvent (e.g., to NMP) or use a PEG-based resin. q3->sol3 No end_node Re-synthesize and analyze. q3->end_node Yes sol3->end_node cluster_1 Aggregation Mitigation Strategies start Signs of Aggregation Observed q1 Is the aggregation mild? start->q1 sol1 Switch solvent to NMP or increase reaction temperature. q1->sol1 Yes q2 Is the aggregation severe? q1->q2 No end_node Continue Synthesis sol1->end_node sol2 Add chaotropic salts (e.g., LiCl) to reaction solutions. q2->sol2 Yes sol3 Use a 'Magic Mixture' for coupling. sol2->sol3 sol3->end_node

Caption: A decision-making workflow for addressing peptide aggregation.

IV. Frequently Asked Questions (FAQs)

Q1: Is Fmoc-D-Orn(Ac)-OH prone to racemization during coupling?

A1: The risk of racemization for most Fmoc-protected amino acids is generally low when using standard coupling reagents, especially with the addition of additives like HOBt or Oxyma. [3][4]However, using an excessive amount of base or prolonged activation times can increase this risk. It is always good practice to use the minimum necessary amount of base and a reasonable reaction time.

Q2: Can I use a stronger base for Fmoc deprotection if it seems slow before the D-Orn(Ac) coupling?

A2: Yes, for difficult sequences where Fmoc removal is sluggish, a stronger base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective. [5]A common cocktail is 2% DBU and 2% piperidine in DMF. However, be aware that DBU is a non-nucleophilic base and will not scavenge the dibenzofulvene byproduct of Fmoc deprotection, so piperidine is still required. [6] Q3: What is the best way to monitor the coupling of Fmoc-D-Orn(Ac)-OH?

A3: The Kaiser test (or ninhydrin test) is a reliable qualitative method for detecting free primary amines on the resin. [7]A negative result (yellow beads) indicates that the coupling reaction is complete. For a more quantitative assessment, a small sample of the resin can be cleaved, and the resulting peptide can be analyzed by HPLC and mass spectrometry.

Q4: Are there any specific considerations for the final cleavage and deprotection of a peptide containing D-Orn(Ac)?

A4: The acetyl protecting group on the ornithine side chain is stable to standard TFA cleavage cocktails. Therefore, no special precautions are needed during the final cleavage step for this specific residue. The choice of scavengers in the cleavage cocktail should be dictated by the other amino acids present in your peptide sequence (e.g., Trp, Met, Cys).

By understanding the potential challenges and implementing these targeted troubleshooting strategies and optimized protocols, you can significantly improve the yield and purity of your peptides containing Fmoc-D-Orn(Ac)-OH.

V. References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Aggregation in Peptides Containing Orn(Mmt). Retrieved from

  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from

  • BenchChem. (2025). Technical Support Center: Overcoming Low Yield in Solid-Phase Peptide Synthesis. Retrieved from

  • PubMed. (2026). Amino acid composition drives aggregation during peptide synthesis. Retrieved from

  • ChemRxiv. (n.d.). Amino Acid Composition drives Peptide Aggregation. Retrieved from

  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection in Peptide Synthesis. Retrieved from

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from

  • PubMed Central (PMC). (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from

  • PubMed. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. Retrieved from

  • BenchChem. (n.d.). A Researcher's Guide to Selecting the Optimal Coupling Reagent for Fmoc-D-Abu-OH Incorporation. Retrieved from

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from

Sources

Optimization

Minimizing side reactions during N5-Acetyl-N2-Fmoc-D-ornithine activation

Welcome to the technical support guide for N5-Acetyl-N2-Fmoc-D-ornithine (Fmoc-D-Orn(Ac)-OH). This resource is designed for researchers, chemists, and drug development professionals to navigate the specific challenges as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N5-Acetyl-N2-Fmoc-D-ornithine (Fmoc-D-Orn(Ac)-OH). This resource is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with the activation and coupling of this unique amino acid derivative. Our goal is to provide you with the mechanistic insights and practical protocols required to minimize side reactions and ensure the successful incorporation of Fmoc-D-Orn(Ac)-OH into your peptide sequences.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing low coupling efficiency when using Fmoc-D-Orn(Ac)-OH. Mass spectrometry of my crude product shows a mass loss of 18 Da from the expected peptide. What is the likely cause?

A: The most probable cause of both low coupling efficiency and the observed mass loss is an intramolecular side reaction leading to the formation of a six-membered piperidinone derivative, commonly referred to as lactam formation.[1]

Expert Insight: During the activation step, the carboxylic acid of Fmoc-D-Orn(Ac)-OH is converted into a highly reactive species (e.g., an O-acylisourea or an active ester).[2] This activated carboxyl group is highly electrophilic. The N5-acetylated amide nitrogen in the side chain, while less nucleophilic than a free amine, is positioned perfectly to attack this activated carboxyl group. This intramolecular cyclization is often kinetically favorable and results in the formation of a stable six-membered ring, releasing a molecule of water (mass of 18 Da). This side reaction consumes your activated amino acid, preventing it from coupling to the N-terminus of the peptide chain on the solid support, thus leading to low yields and deletion sequences.

G cluster_activation Activation Step cluster_pathways Competing Reactions cluster_results Outcome A Fmoc-D-Orn(Ac)-OH B Activated Intermediate (Highly Electrophilic) A->B Coupling Reagent + Base C Desired Intermolecular Coupling (with Resin-Bound Amine) B->C Successful Peptide Bond Formation D Undesired Intramolecular Cyclization (Lactam Formation) B->D Side Reaction Consumes Reagent E Target Peptide C->E F Piperidinone (Lactam) Side Product + Deletion Sequence D->F

Caption: Competing reaction pathways after activation of Fmoc-D-Orn(Ac)-OH.

Q2: Which coupling reagents are recommended to minimize this lactam formation, and why?

A: The choice of coupling reagent is critical. The strategy is to use a reagent that facilitates a rapid intermolecular coupling, which can kinetically outcompete the slower intramolecular cyclization.

  • Recommended: Uronium/Aminium salt-based reagents that form highly reactive OAt esters, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[3] The OAt active ester is more reactive than its OBt counterpart (formed by HBTU), accelerating the desired coupling reaction.

  • Acceptable with Caution: Other onium salts like HBTU or HCTU can be used, but may be less effective than HATU for challenging couplings.[4] Phosphonium salts like PyBOP are also a strong choice, known for high chemoselectivity.[5]

  • Use with Care: Carbodiimide reagents like DIC (N,N'-Diisopropylcarbodiimide) should almost always be used with an additive. Using DIC with OxymaPure® or HOBt (1-Hydroxybenzotriazole) is essential.[3][4][6] The additive intercepts the highly reactive O-acylisourea intermediate to form a more stable active ester, which helps suppress the side reaction. However, the overall reaction rate may be slower compared to using HATU.

Trustworthiness Check: The core principle is that the faster the desired intermolecular reaction proceeds, the less time the activated intermediate has to undergo the undesired intramolecular cyclization. HATU is generally considered one of the most efficient coupling reagents for this purpose.[3]

Q3: How does pre-activation time influence the success of the coupling reaction?

A: Pre-activation time is a critical parameter that must be minimized.

Expert Insight: Prolonged pre-activation, where the amino acid and coupling reagent are mixed for an extended period before being added to the resin, is detrimental. This period allows the activated intermediate to exist in solution without the presence of the target N-terminal amine on the resin. This gives the molecule ample opportunity to undergo intramolecular cyclization. For Fmoc-D-Orn(Ac)-OH, a very short pre-activation time (typically 1-5 minutes) is strongly recommended.[7] The activated solution should be added to the deprotected resin immediately after this brief period.

Q4: How can I confirm that the coupling reaction has gone to completion?

A: Monitoring the reaction is essential to avoid the accumulation of deletion sequences. The most common method in solid-phase peptide synthesis (SPPS) is a qualitative colorimetric test to detect free primary amines.

  • Kaiser (Ninhydrin) Test: This is the standard method.[8][9] A positive test (intense blue beads and/or solution) indicates the presence of unreacted primary amines, meaning the coupling is incomplete. A negative test (clear solution, yellow/colorless beads) indicates successful coupling.

  • Incomplete Coupling: If the Kaiser test is positive, the first step should be to perform a second coupling (a "recouple") using fresh reagents.[9] If the test remains positive after a second coupling, it suggests a "difficult sequence" or significant aggregation. At this point, any remaining unreacted amines should be "capped" by acetylation (using, for example, acetic anhydride) to prevent them from reacting in subsequent cycles, which would form a deletion peptide.[9]

Troubleshooting Guide & Experimental Protocols

Troubleshooting Summary
Problem Potential Cause Recommended Solution
Low yield of target peptide; mass corresponding to (M-18) observed.Intramolecular lactam formation.Switch to a more efficient coupling reagent like HATU. Minimize pre-activation time to < 3 minutes. Consider lowering the coupling temperature to 0°C.
Positive Kaiser test after first coupling.Incomplete reaction due to steric hindrance or side reactions.Perform a second coupling using fresh reagents. Ensure adequate resin swelling and mixing.
Persistently positive Kaiser test after recoupling."Difficult sequence," peptide aggregation, or significant consumption of activated amino acid by side reaction.Cap the unreacted amines with acetic anhydride/DIPEA in DMF to prevent deletion sequences.
Protocol 1: Recommended Coupling Protocol for Fmoc-D-Orn(Ac)-OH

This protocol is optimized to favor the desired intermolecular coupling by using a highly efficient reagent and minimizing pre-activation time.

Materials:

  • Fmoc-deprotected peptide-resin in a reaction vessel.

  • Fmoc-D-Orn(Ac)-OH (3-5 equivalents relative to resin loading).

  • HATU (2.9-4.9 equivalents).

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents).

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been fully removed (e.g., using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.[6][8]

  • Reagent Preparation: In a separate, dry glass vial, dissolve Fmoc-D-Orn(Ac)-OH (3 eq.) and HATU (2.9 eq.) in the minimum required volume of DMF.

  • Activation: Just prior to adding to the resin, add DIPEA (6 eq.) to the solution from Step 2. Agitate gently for 1-2 minutes . Do not exceed this time. The solution may change color.

  • Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the swelled, deprotected resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Gentle bubbling with nitrogen gas is an effective mixing method.

  • Monitoring: After the reaction time, take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test (see Protocol 2) to check for completion.[9]

  • Washing: Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin extensively with DMF (3-5 times) to remove any excess reagents and byproducts.

Protocol 2: Qualitative Monitoring with the Kaiser Test

Materials:

  • Kaiser Test Reagent A: 5% Ninhydrin in ethanol.

  • Kaiser Test Reagent B: 80% Phenol in ethanol.

  • Kaiser Test Reagent C: 2% aqueous Potassium Cyanide (KCN) diluted 1:100 in pyridine. (Caution: KCN is highly toxic) .

Procedure:

  • Collect a small sample of resin beads (5-10 beads are sufficient) from the reaction vessel.

  • Wash the beads thoroughly in a small glass test tube with DMF (2-3 times) and then methanol (2-3 times) to remove residual reagents. Dry the beads briefly.

  • Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.

  • Heat the test tube at 100-120°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

    • Negative Result (Complete Coupling): Beads and solution remain yellow or colorless.

    • Positive Result (Incomplete Coupling): Beads and/or solution turn an intense dark blue or purple.

Troubleshooting Workflow Diagram

G start Start Coupling of Fmoc-D-Orn(Ac)-OH protocol Use Recommended Protocol (HATU, Short Pre-activation) start->protocol kaiser1 Perform Kaiser Test protocol->kaiser1 result1 Test Negative? kaiser1->result1 recouple Perform Recouple result1->recouple No continue_synthesis Proceed to Next Cycle result1->continue_synthesis Yes kaiser2 Perform Kaiser Test recouple->kaiser2 result2 Test Negative? kaiser2->result2 capping Cap with Acetic Anhydride result2->capping No result2->continue_synthesis Yes capping->continue_synthesis end Synthesis Complete

Caption: A workflow for troubleshooting the coupling of Fmoc-D-Orn(Ac)-OH.

References

  • Vertex AI Search. (2026, February 10). Side Chain Protection in Peptide Synthesis.
  • Vertex AI Search. (n.d.).
  • Benchchem. (2025). Protocol for the Incorporation of Fmoc-Ser(Ac)-OH in Solid-Phase Peptide Synthesis.
  • Vertex AI Search. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • Benchchem. (n.d.). The Strategic Role of Fmoc-Orn(Boc)-OH in the Synthesis of Non-Proteinogenic Amino Acids for Advanced Drug Discovery.
  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2).
  • Spring, D. Group. (n.d.). Efficient Synthesis of Fmoc-Protected Azido Amino Acids.
  • AChemBlock. (2026, March 24). N5-Acetyl-N2-Fmoc-L-Ornithine 95% | CAS: 172690-48-1.
  • Fields, G. B. (n.d.). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.
  • ペ プ チ 道 (Peptide Way). (n.d.). Troubleshooting Peptide Synthesis.
  • ACS Synthetic Biology. (2025, April 30). Design and Biosynthesis of Ornithine 8-Containing Semaglutide Variants with a Click Chemistry-Modifiable Position 26.
  • RSC Advances. (n.d.).
  • Sigma-Aldrich. (n.d.). Fmoc-D-Orn(Boc)-OH Novabiochem 118476-89-4.
  • RSC Publishing. (2026, January 30). Expanding the scope of sustainable peptide synthesis through post-linear synthesis reactions.
  • ChemicalBook. (2024, March 28). The uses of Fmoc-Orn(Boc)-OH.
  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • ChemPep. (n.d.). Overview of Peptide Coupling Reagents.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • FUJIFILM Wako Chemicals. (n.d.). Fmoc-Orn(Ac)-OH.
  • Fisher Scientific. (n.d.). BLD Pharm 5GR N5-Acetyl-N2-Fmoc-L-Ornithine.
  • Luxembourg Bio Technologies. (n.d.).
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Han, S. Y., & Kim, Y. A. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
  • PubMed. (n.d.).
  • Ukrainica Bioorganica Acta. (n.d.). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports.
  • Benchchem. (2025).
  • OSTI.gov. (2024, July 11). N-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay.
  • PubChem. (n.d.). N5-acetyl-n2-gamma-l-glutamyl-l-ornithine.
  • PMC - NIH. (n.d.). The ornithine-urea cycle involves fumaric acid biosynthesis in Aureobasidium pullulans var. aubasidani, a green and eco-friendly process for fumaric acid production.
  • ResearchGate. (2009, August 2). Inhibitors of N α-acetyl-l-ornithine deacetylase: Synthesis, characterization and analysis of their inhibitory potency.
  • Kyushu University Library. (2022). Corticosteroid suppresses urea-cycle-related gene expressions in ornithine transcarbamylase deficiency.

Sources

Reference Data & Comparative Studies

Validation

N5-Acetyl-N2-Fmoc-D-ornithine vs Fmoc-D-Lys(Ac)-OH in peptide stability

Engineering Peptide Stability: A Comparative Guide to N5-Acetyl-N2-Fmoc-D-ornithine vs Fmoc-D-Lys(Ac)-OH In the landscape of peptide therapeutic development, overcoming rapid proteolytic degradation remains a primary pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering Peptide Stability: A Comparative Guide to N5-Acetyl-N2-Fmoc-D-ornithine vs Fmoc-D-Lys(Ac)-OH

In the landscape of peptide therapeutic development, overcoming rapid proteolytic degradation remains a primary pharmacokinetic hurdle. To extend plasma half-life, medicinal chemists frequently employ unnatural amino acids. Two highly effective, yet subtly different, building blocks for Solid-Phase Peptide Synthesis (SPPS) are N5-Acetyl-N2-Fmoc-D-ornithine [1] and Fmoc-D-Lys(Ac)-OH [2].

While both modifications leverage D-chirality and side-chain acetylation to evade proteolysis, the difference of a single methylene group in their side chains dictates profound shifts in conformational entropy, structural rigidity, and bioanalytical predictability. This guide objectively compares these two building blocks to help drug development professionals optimize peptide stability and quantification.

Mechanistic Foundations of Stability

The stability conferred by these two building blocks relies on a triad of structural modifications, each addressing a specific vulnerability in native peptides.

  • Stereochemical Evasion (D-Chirality): Endogenous proteases are highly stereospecific, evolved to recognize and cleave L-amino acids. Substituting an L-residue with a D-isoform creates a stereochemical mismatch at the enzyme's active site, fundamentally blocking degradation[3].

  • Charge Masking via Acetylation: Trypsin and trypsin-like serine proteases specifically target the peptide bond adjacent to positively charged residues (Arg, Lys). Acetylating the ε-amino group of Lysine or the δ-amino group of Ornithine neutralizes this positive charge. This eliminates the electrostatic interaction required for protease docking, rendering the site invisible to tryptic cleavage[4].

  • The Methylene Difference (n=3 vs n=4): Fmoc-D-Lys(Ac)-OH possesses four methylene groups in its side chain, while N5-Acetyl-N2-Fmoc-D-ornithine possesses only three. This shorter side chain in ornithine restricts conformational flexibility. In constrained secondary structures (such as α-helices or stapled peptides), substituting lysine with ornithine reduces the entropic penalty of folding, thereby enhancing overall proteolytic stability and target affinity[3].

  • The "Ornithine Effect" in Mass Spectrometry: A critical, often overlooked advantage of ornithine emerges during LC-MS/MS bioanalysis. During Collision-Induced Dissociation (CID), ornithine residues facilitate a highly specific peptide backbone cleavage via the formation of a stable 6-membered lactam ring. Lysine, conversely, forms a less-favored 7-membered ring. This "ornithine effect" ensures that D-Orn(Ac)-containing peptides yield exceptionally predictable and intense fragment ions, drastically improving the precision of pharmacokinetic quantification[5].

LogicalFlow A Peptide Optimization B1 D-Chirality A->B1 B2 Acetylation (Ac) A->B2 B3 Side-Chain Length (Orn n=3 vs Lys n=4) A->B3 C1 Stereo-mismatch Protease Evasion B1->C1 C2 Charge Neutralization Trypsin Resistance B2->C2 C3 Reduced Entropy & 6-Membered Lactam (MS) B3->C3 D Enhanced Stability & Bioanalytical Precision C1->D C2->D C3->D

Logical flow of structural modifications driving peptide stability.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative differences between the two building blocks to guide sequence design.

Parameter / PropertyN5-Acetyl-N2-Fmoc-D-ornithineFmoc-D-Lys(Ac)-OHMechanistic Driver
Side-Chain Length 3 Methylene groups (n=3)4 Methylene groups (n=4)Structural homologues differing by one carbon.
Trypsin Resistance ExceptionalExceptionalAcetylation neutralizes the basic amine, preventing protease docking[4].
Conformational Entropy LowModerateShorter side chain restricts flexibility, stabilizing secondary structures[3].
MS/MS Fragmentation Highly PredictableVariableThe "Ornithine Effect" (6-membered lactam) drives facile backbone cleavage[5].
Hydrophobicity (LogP) LowerHigherThe additional methylene group in Lysine increases lipophilicity.

Experimental Workflows: Self-Validating Protocols

To objectively evaluate the impact of these substitutions, the following self-validating protocols establish a rigorous system for synthesis and stability testing.

Protocol A: SPPS Incorporation & Validation

Causality Focus: Bulky D-amino acids can suffer from steric hindrance during coupling. This protocol uses a micro-cleavage step to validate coupling efficiency before proceeding, preventing downstream synthesis failure.

  • Resin Swelling & Deprotection: Swell Rink Amide resin in DMF for 30 mins. Remove the Fmoc group using 20% piperidine in DMF (2 x 5 mins).

  • Coupling: Dissolve 4 equivalents of Fmoc-D-Orn(Ac)-OH[1] or Fmoc-D-Lys(Ac)-OH[2] with 4 eq of OxymaPure and 4 eq of DIC in DMF. Add to the resin and agitate for 60 minutes at room temperature.

  • Self-Validation (Micro-cleavage): Withdraw a few resin beads. Treat with 95% TFA / 2.5% TIS / 2.5% H2O for 30 minutes. Evaporate, reconstitute in 50% acetonitrile, and analyze via LC-MS. Rationale: This confirms complete coupling of the unnatural residue before adding subsequent amino acids.

  • Capping: If LC-MS shows unreacted peptide, perform a capping step (Acetic anhydride/DIEA) to prevent deletion sequences, then proceed with the rest of the synthesis.

Protocol B: LC-MS/MS Serum Stability Assay

Causality Focus: Serum contains a complex mixture of proteases. Using an L-Lys unacetylated peptide as a positive control validates that the serum is enzymatically active, while a Stable Isotope Labeled (SIL) internal standard corrects for matrix effects during MS ionization.

  • Matrix Preparation: Dilute human serum to 25% (v/v) in PBS (pH 7.4) and pre-warm to 37°C.

  • Incubation: Spike the test peptide (D-Orn(Ac) or D-Lys(Ac) variant), the L-Lys control peptide, and the SIL internal standard into the serum matrix to a final concentration of 10 µM.

  • Time-Course Sampling: At t = 0, 1, 2, 4, 8, and 24 hours, extract a 50 µL aliquot.

  • Quenching & Precipitation: Immediately add 150 µL of 1% Trichloroacetic acid (TCA) in cold Acetonitrile to the aliquot. Rationale: TCA rapidly denatures proteases to halt degradation, while acetonitrile precipitates high-molecular-weight serum proteins, preventing LC column clogging.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the supernatant.

  • LC-MS/MS Quantification: Analyze the supernatant using Multiple Reaction Monitoring (MRM). Calculate the half-life ( t1/2​ ) by plotting the natural log of the remaining peak area ratio (Peptide/SIL) versus time.

AssayWorkflow S1 1. Incubation Human Serum (37°C) S2 2. Aliquot Sampling (0, 1, 2, 4, 8, 24h) S1->S2 S3 3. Quenching 1% TCA / ACN S2->S3 S4 4. Centrifugation Protein Precipitation S3->S4 S5 5. LC-MS/MS MRM Quantification S4->S5

Step-by-step workflow for evaluating peptide serum stability via LC-MS/MS.

Conclusion

While both Fmoc-D-Lys(Ac)-OH and N5-Acetyl-N2-Fmoc-D-ornithine effectively shield peptides from tryptic degradation via charge neutralization and stereochemical evasion, N5-Acetyl-N2-Fmoc-D-ornithine offers distinct advantages in specific contexts. Its shorter side chain reduces conformational entropy—stabilizing constrained secondary structures—and leverages the "ornithine effect" to generate highly predictable MS/MS fragmentation patterns. For drug development professionals prioritizing both in vivo stability and rigorous bioanalytical tracking, D-Orn(Ac) represents a highly optimized structural modification.

References

1.[1] Title: Giant chemicals Produktliste - Chemicalbook Source: chemicalbook.com URL:

2.[3] Title: Lysine-homologue substitution: Impact on antimicrobial activity and proteolytic stability of cationic stapled heptapeptides Source: nih.gov URL:

3.[2] Title: CAS 320410-22-8 | Sigma-Aldrich (Fmoc-D-Lys(Ac)-OH) Source: sigmaaldrich.com URL:

4.[5] Title: The ornithine effect in peptide cation dissociation - PMC - NIH Source: nih.gov URL:

5.[4] Title: Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions and Changing the Length of Cationic Residues Source: mdpi.com URL:

Sources

Comparative

A Comparative Guide to the HPLC Analysis and Purity Validation of N5-Acetyl-N2-Fmoc-D-ornithine

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the quality of the final peptide is inextricably linked to the purity of the constituent building blocks. N...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the quality of the final peptide is inextricably linked to the purity of the constituent building blocks. N5-Acetyl-N2-Fmoc-D-ornithine, a specialized amino acid derivative, is incorporated into peptides to introduce specific structural or functional motifs. Its purity is not merely a matter of quality control but a critical determinant of synthesis success, influencing everything from coupling efficiency to the final product's impurity profile and biological activity.

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity validation of N5-Acetyl-N2-Fmoc-D-ornithine. Moving beyond a simple recitation of protocols, we will explore the causal reasoning behind methodological choices, establish a framework for self-validating analytical systems, and compare HPLC with orthogonal techniques to build a complete and trustworthy purity profile.

The Criticality of Purity: Understanding Potential Impurities

The synthesis and storage of N5-Acetyl-N2-Fmoc-D-ornithine can introduce several process-related impurities. A high purity value from a single analytical method can be misleading if it fails to resolve these structurally similar compounds. Key potential impurities include:

  • Enantiomeric Impurity (L-form): The presence of the N5-Acetyl-N2-Fmoc-L-ornithine enantiomer is a primary concern, as its incorporation into a peptide chain leads to the formation of diastereomeric peptides that are often difficult, if not impossible, to separate from the target peptide.

  • Dipeptide Adducts: During the Fmoc protection step, the formation of Fmoc-dipeptide species (e.g., Fmoc-D-Orn(Ac)-D-Orn(Ac)-OH) can occur. These impurities, if present in the starting material, will lead to the insertion of an extra amino acid residue in the peptide sequence.[1]

  • Deprotected Species: Incomplete N2-Fmoc protection or premature deprotection during storage can result in the presence of N5-Acetyl-D-ornithine.[1] This can lead to undesired side reactions or chain termination during SPPS.

  • Other Synthesis-Related Impurities: By-products from the Fmoc-introducing reagent, such as β-alanine derivatives, can also be present.[2]

A robust analytical strategy must be capable of separating and quantifying not only the main component but also these critical, process-related impurities.

Primary Purity Assessment: Reversed-Phase HPLC (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for assessing the chemical purity of Fmoc-amino acids due to its high resolving power, robustness, and compatibility with UV detection, which is ideal for the Fmoc chromophore.[3]

Causality Behind the Method

The goal of the RP-HPLC method is to separate the nonpolar N5-Acetyl-N2-Fmoc-D-ornithine from more polar impurities (like deprotected species) and less polar impurities (like some dipeptides or synthesis by-products). The choice of a C18 stationary phase provides a hydrophobic surface that interacts with the nonpolar regions of the analyte. A gradient elution, typically with water and acetonitrile (ACN) containing an ion-pairing agent like trifluoroacetic acid (TFA), is employed. TFA serves a dual purpose: it acidifies the mobile phase to suppress the ionization of free carboxyl groups, leading to sharper peaks, and acts as an ion-pairing agent, enhancing the retention of any potentially ionic species.

Experimental Protocol: High-Resolution RP-HPLC

This protocol is designed to provide enhanced resolution of closely eluting impurities.

  • Instrumentation: HPLC system with a gradient pump and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in deionized water.[2][3]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).[2][3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm or 265 nm. The 220 nm wavelength provides higher sensitivity for the peptide backbone, while 265 nm is also suitable for the Fmoc group.[2][4][5]

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of N5-Acetyl-N2-Fmoc-D-ornithine in a 1:1 mixture of ACN and water.[2] Filter through a 0.45 µm syringe filter before injection.

  • Gradient Program:

Time (minutes)% Mobile Phase B (ACN)
040
2570
2695
3095
3140
3540

Data presented is a representative method and may require optimization based on the specific HPLC system and column used.

Enantiomeric Purity: The Chiral HPLC Challenge

Standard RP-HPLC cannot distinguish between enantiomers.[4] Therefore, a dedicated chiral HPLC method is mandatory for ensuring stereochemical integrity. There are two primary approaches: direct and indirect analysis.

  • Direct Method (Chiral Stationary Phases): This is the preferred approach. It involves using a column with a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation. Polysaccharide-based CSPs are highly effective for the separation of Fmoc-protected amino acids.[4][6]

  • Indirect Method (Chiral Derivatization): This method involves reacting the amino acid with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral RP-HPLC column.[7][8] While effective, this method adds complexity and a potential source of error through the derivatization step itself.

Recommended Method: Direct Chiral HPLC

Given its simplicity and accuracy, the direct method using a polysaccharide-based CSP is recommended.

Experimental Protocol: Direct Chiral HPLC
  • Instrumentation: HPLC system with an isocratic pump and UV detector.

  • Column: Polysaccharide-based chiral stationary phase, such as Lux 5 µm Cellulose-2 (250 x 4.6 mm).[4]

  • Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% TFA. The exact ratio may require optimization.[3]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV absorbance at 220 nm.[4][6]

  • Column Temperature: Ambient.[4]

  • Sample Preparation: Prepare a 1 mg/mL solution in the mobile phase.[3] To confirm peak identity, a small amount of the corresponding L-form or a racemic mixture should be run to establish the retention times of both enantiomers.

Comparison of Analytical Methods

A multi-faceted approach is essential for a complete purity profile. HPLC provides quantitative data on chemical and chiral purity, while orthogonal methods confirm structural identity and the absence of non-UV active impurities.

Parameter RP-HPLC Chiral HPLC LC-MS NMR Spectroscopy
Primary Purpose Chemical Purity & Impurity ProfileEnantiomeric PurityMolecular Weight ConfirmationStructural Elucidation & Purity
Typical Column C18 (achiral)Polysaccharide-based (chiral)C18 (achiral)N/A
Detects UV-active compoundsD- and L-enantiomersIonizable compounds¹H, ¹³C active nuclei
Quantitation Excellent (Area % at 220/265 nm)Excellent (Area % at 220 nm)Semi-quantitativeQuantitative (with internal std.)
Key Advantage High resolution of process impuritiesDirect measure of stereochemical purityConfirms mass of parent and impuritiesUnambiguous structure confirmation
Limitation Cannot separate enantiomersDoes not resolve other chemical impuritiesResponse varies by compoundLower sensitivity than HPLC-UV

Visualizing the Analytical Workflow

A systematic workflow ensures all aspects of purity are assessed. The process begins with a high-resolution RP-HPLC screen, followed by a specific chiral analysis. Mass spectrometry serves as a crucial identity confirmation step throughout.

Purity Validation Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Stereochemical Validation cluster_3 Structural Confirmation cluster_4 Final Validation prep Weigh & Dissolve N5-Acetyl-N2-Fmoc-D-ornithine (1 mg/mL in ACN/H2O) rphplc RP-HPLC Analysis (C18 Column, Gradient) prep->rphplc purity_check Assess Chemical Purity (Target >99%) rphplc->purity_check chiral_hplc Chiral HPLC Analysis (CSP, Isocratic) purity_check->chiral_hplc If Purity OK enant_check Assess Enantiomeric Purity (Target >99.8% D-form) chiral_hplc->enant_check lcms LC-MS Analysis enant_check->lcms If Purity OK mass_check Confirm Molecular Weight [M+H]+ lcms->mass_check final_report Generate Certificate of Analysis mass_check->final_report If Mass OK

Caption: Workflow for HPLC Purity Analysis of N5-Acetyl-N2-Fmoc-D-ornithine.

Conclusion

The comprehensive purity validation of N5-Acetyl-N2-Fmoc-D-ornithine is a non-negotiable prerequisite for successful and reproducible peptide synthesis. A simple purity claim on a certificate of analysis is insufficient without an understanding of the methods used to generate it. This guide establishes that a combination of high-resolution RP-HPLC and direct chiral HPLC forms the backbone of a reliable analytical strategy. RP-HPLC is indispensable for quantifying chemical impurities, while chiral HPLC directly addresses the critical issue of enantiomeric purity. These chromatographic techniques, when supported by orthogonal methods like mass spectrometry for identity confirmation, create a self-validating system that provides researchers with a high degree of confidence in the quality of their starting material, ultimately paving the way for more reliable and successful outcomes in peptide research and development.

References

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Ali, A., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Center for Biotechnology Information. Retrieved from [Link]

  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]

  • Phenomenex. (n.d.). APPLICATIONS: Enantioseparation of N-FMOC α-Amino Acids Using Chiral HPLC. Retrieved from [Link]

  • Agilent Technologies. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Retrieved from [Link]

  • Ye, Y. (2011). Determine Amino Acid Contents with OPA-FMOC Pre-column Derivatization RP-HPLC. Food Science. Retrieved from [Link]

  • Megazyme. (n.d.). Certificates of Analysis (CoA). Retrieved from [Link]

  • Bio-Techne. (n.d.). Certificate of Analysis (COA) Finder Tool. Retrieved from [Link]

  • Frontiers in Chemistry. (2024). Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification. Retrieved from [Link]

  • Ioniță, A. C., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N5-((D-Gluconoylamino)iminomethyl)-L-ornithine on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral HPLC separation of the enantiomers of acetyl derivative 3. Retrieved from [Link]

  • Acta Naturae. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Retrieved from [Link]

  • ResearchGate. (2021). Impurity profile of amino acids?. Retrieved from [Link]

  • MOST Wiedzy. (n.d.). Conjugates incorporating N5-acetyl-N5-hydroxy-L-ornithine as a molecular carrier. Retrieved from [Link]

  • PubMed. (2012). Synthesis and application of an Nδ-acetyl-Nδ-hydroxyornithine analog: identification of novel metal complexes of deferriferrichrysin. Retrieved from [Link]

  • PubMed. (1991). Synthesis and siderophore activity of albomycin-like peptides derived from N5-acetyl-N5-hydroxy-L-ornithine. Retrieved from [Link]

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Validation

A Comparative Guide to the Mass Spectrometry Characterization of N5-Acetyl-N2-Fmoc-D-ornithine Derivatives

Introduction In the landscape of drug development and peptide chemistry, the precise characterization of modified amino acids is paramount. N5-Acetyl-N2-Fmoc-D-ornithine is a chiral building block whose purity and struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug development and peptide chemistry, the precise characterization of modified amino acids is paramount. N5-Acetyl-N2-Fmoc-D-ornithine is a chiral building block whose purity and structural integrity are critical for the synthesis of complex peptides and peptidomimetics. Mass spectrometry stands as the cornerstone analytical technique for verifying the structure and purity of such derivatives. This guide provides an in-depth comparison of mass spectrometry-based approaches for the characterization of N5-Acetyl-N2-Fmoc-D-ornithine, offering field-proven insights into ionization and fragmentation behaviors. We will explore the nuances of different analytical strategies, supported by predictive data and detailed experimental protocols, to empower researchers in their analytical workflows.

The unique structure of N5-Acetyl-N2-Fmoc-D-ornithine, with its bulky N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group and an acetylated side chain, presents both opportunities and challenges for mass spectrometric analysis. Understanding the interplay of these modifications during ionization and fragmentation is key to developing robust and reliable analytical methods.

Comparative Analysis of Ionization Techniques

The choice of ionization technique is a critical first step in the mass spectrometric analysis of N5-Acetyl-N2-Fmoc-D-ornithine, directly impacting the sensitivity and the nature of the generated ions. The most common techniques for such moderately polar, medium-sized molecules are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).[1]

Ionization TechniquePrincipleAdvantages for N5-Acetyl-N2-Fmoc-D-ornithineDisadvantages
Electrospray Ionization (ESI) Soft ionization technique that generates ions from a liquid solution by creating an aerosol and applying a high voltage.Well-suited for polar molecules, produces intact molecular ions (e.g., [M+H]⁺, [M+Na]⁺), and is easily coupled with liquid chromatography (LC).[2]Can be susceptible to ion suppression from matrix components.
Atmospheric Pressure Chemical Ionization (APCI) A gas-phase ionization method where a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules.More effective for less polar compounds compared to ESI and is less prone to matrix effects.[3]Requires the analyte to be thermally stable and volatile to some extent.
Matrix-Assisted Laser Desorption/Ionization (MALDI) A soft ionization technique where the analyte is co-crystallized with a matrix, and a laser is used to desorb and ionize the analyte.Excellent for high molecular weight compounds and can be high-throughput.[4]Primarily produces singly charged ions, and sample preparation can be crucial for reproducibility.

For routine LC-MS analysis of N5-Acetyl-N2-Fmoc-D-ornithine, Electrospray Ionization (ESI) in positive ion mode is the recommended technique . Its ability to produce intact protonated molecules ([M+H]⁺) with high efficiency for polar compounds makes it ideal for subsequent fragmentation studies.

Predictive Fragmentation Analysis: CID vs. HCD

Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of N5-Acetyl-N2-Fmoc-D-ornithine. Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are two common fragmentation techniques.

  • Collision-Induced Dissociation (CID): This is a resonant excitation technique performed in an ion trap. It involves multiple low-energy collisions, which typically results in the fragmentation of the weakest bonds.[5]

  • Higher-Energy Collisional Dissociation (HCD): This is a non-resonant, beam-type fragmentation method that occurs in a collision cell. It involves higher-energy collisions and often produces a richer fragmentation spectrum, including more low-mass fragment ions.[6]

The fragmentation of N5-Acetyl-N2-Fmoc-D-ornithine is predicted to be driven by its three key structural motifs: the N-terminal Fmoc group, the acetylated side chain, and the ornithine backbone.

Key Predicted Fragmentation Pathways:

  • Fmoc Group Fragmentation: The most characteristic fragmentation of the Fmoc group is the formation of the fluorenylmethyl cation at m/z 179 or a neutral loss of the fluorenylmethoxy group (222 Da).

  • Side-Chain Fragmentation: The acetylated side chain is expected to undergo fragmentation, including the loss of the acetyl group (42 Da) or the entire acetamido group.

  • Backbone Fragmentation: The ornithine backbone will likely fragment to produce characteristic b and y ions. A notable pathway is the "ornithine effect," which leads to a preferential cleavage C-terminal to the ornithine residue.

  • Combined Losses: A combination of these fragmentations is expected, such as the loss of the Fmoc group followed by backbone cleavage.

Below is a DOT script for a Graphviz diagram illustrating the predicted fragmentation pathways of protonated N5-Acetyl-N2-Fmoc-D-ornithine.

M [M+H]⁺ m/z 397.18 Fmoc_loss [M+H - C15H10O2]⁺ (Loss of Fmoc group) m/z 175.10 M->Fmoc_loss -222 Da Fmoc_ion Fluorenylmethyl cation m/z 179.08 M->Fmoc_ion Fmoc group cleavage b_ions b-type ions M->b_ions Backbone cleavage y_ions y-type ions M->y_ions Backbone cleavage side_chain_frags Side-chain fragments Fmoc_loss->side_chain_frags Further fragmentation ornithine_effect Ornithine Effect Fragment (Cleavage C-terminal to Orn) y_ions->ornithine_effect

Caption: Predicted CID/HCD fragmentation pathways for N5-Acetyl-N2-Fmoc-D-ornithine.

Comparative Table of Predicted Fragment Ions:

Predicted Fragment Ionm/z (monoisotopic)OriginExpected in CIDExpected in HCD
[M+H]⁺397.18Protonated molecule--
Fluorenylmethyl cation179.08Fmoc groupHigh abundanceHigh abundance
[M+H - H₂O]⁺379.17Loss of waterPossiblePossible
[M+H - CO]⁺369.18Loss of carbon monoxideLow abundancePossible
[M+H - CH₃CONH₂]⁺338.15Loss of acetamide from side chainPossibleLikely
[M+H - C₁₅H₁₀O₂]⁺175.10Loss of Fmoc groupPossibleLikely
y-type ion (cleavage at Nα-Cα bond)VariesBackbone cleavageLikelyHigh abundance
b-type ion (cleavage at peptide bond)VariesBackbone cleavageLikelyHigh abundance

HCD is anticipated to provide more extensive fragmentation of the ornithine backbone and side chain compared to CID, which may be dominated by the facile loss of the Fmoc group. Therefore, for detailed structural confirmation, HCD is the preferred fragmentation method.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust method for the characterization of N5-Acetyl-N2-Fmoc-D-ornithine using a standard high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

1. Sample Preparation:

  • Prepare a stock solution of N5-Acetyl-N2-Fmoc-D-ornithine in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Filter the final solution through a 0.22 µm syringe filter prior to injection.[7]

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good retention and separation. For increased retention of the polar nature of the amino acid, a Hydrophilic Interaction Chromatography (HILIC) column could also be considered.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • MS1 Scan Range: m/z 100-500

  • MS/MS Fragmentation: Data-dependent acquisition (DDA) of the top 3 most intense ions from the MS1 scan.

    • Collision Gas: Argon

    • Collision Energy (HCD): Ramped from 15-40 eV for comprehensive fragmentation.

Below is a DOT script for a Graphviz diagram illustrating the experimental workflow.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Stock 1. Prepare 1 mg/mL Stock Solution Dilute 2. Dilute to 1-10 µg/mL in Mobile Phase A/B Stock->Dilute Filter 3. Filter with 0.22 µm Syringe Filter Dilute->Filter LC 4. HPLC Separation (C18 column) Filter->LC MS 5. ESI-MS Analysis (Positive Ion Mode) LC->MS MSMS 6. HCD Fragmentation (Data-Dependent) MS->MSMS Interpret 7. Analyze MS/MS Spectra (Confirm Structure) MSMS->Interpret

Caption: Experimental workflow for LC-MS/MS analysis of N5-Acetyl-N2-Fmoc-D-ornithine.

Conclusion

The mass spectrometric characterization of N5-Acetyl-N2-Fmoc-D-ornithine is a multi-faceted process that requires careful consideration of ionization and fragmentation techniques. Electrospray ionization coupled with high-resolution mass spectrometry and HCD fragmentation offers a powerful platform for the unambiguous identification and structural elucidation of this important synthetic building block. The predictive fragmentation patterns and detailed experimental protocol provided in this guide serve as a robust starting point for researchers, scientists, and drug development professionals, enabling confident and accurate characterization of this and similar modified amino acid derivatives. By understanding the underlying principles of mass spectrometry and tailoring the analytical approach to the specific characteristics of the molecule, high-quality, and reproducible data can be consistently achieved.

References

  • Jedrychowski, M. P., Huttlin, E. L., Haas, W., Sowa, M. E., Rad, R., & Gygi, S. P. (2011). Evaluation of HCD- and CID-type fragmentation within their respective detection platforms for murine phosphoproteomics. Molecular & Cellular Proteomics, 10(11), M111.010349.
  • Tu, C., Sheng, Q., Li, J., & Shyr, Y. (2016). Performance Investigation of Proteomic Identification by HCD/CID Fragmentations in Combination with High/Low-Resolution Detectors on a Tribrid, High-Field Orbitrap Instrument. PLOS ONE, 11(7), e0159170.
  • Olsen, J. V., Macek, B., Lange, O., Makarov, A., Horning, S., & Mann, M. (2007). Higher-energy C-trap dissociation for peptide modification analysis.
  • Michalski, A., Damoc, E., Lange, O., Denisov, E., Nolting, D., Müller, M., Viner, R., Schwartz, J., Remes, P., Belford, M., Dunyach, J.-J., Cox, J., Horning, S., Mann, M., & Makarov, A. (2012). The new Orbitrap Fusion Lumos mass spectrometer. Journal of The American Society for Mass Spectrometry, 23(2), 251–262.
  • Elias, J. E., & Gygi, S. P. (2007). Target-decoy search strategy for increased confidence in large-scale protein identifications by mass spectrometry.
  • Wells, J. M., & McLuckey, S. A. (2005). Collision-induced dissociation (CID) of peptides and proteins. Methods in Enzymology, 402, 148–185.
  • Guan, S., & Marshall, A. G. (1996). High-resolution tandem mass spectrometry of large biomolecules. Accounts of Chemical Research, 29(11), 533–539.
  • Agilent Technologies. (2020). Agilent Approaches for Amino Acid Analysis. [Link]

  • Metware Biotechnology. (2023). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]

  • Separation Science. (2025). Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry. [Link]

  • Wang, S., Chen, S., & Li, Y. (2023).
  • Restek Corporation. (2024). LC/MS: ESI vs APCI. Which ionization should I choose for my application?[Link]

  • Md, A. H., Park, J., & Kim, S. (2021). High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. Metabolites, 11(12), 868.
  • Molina, H., Matthiesen, R., Kandasamy, K., & Pandey, A. (2008). Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome. Molecular & Cellular Proteomics, 7(11), 2148–2157.
  • protocols.io. (2018). Amino acid analysis by UHPLC-MS/MS. [Link]

Sources

Comparative

A Comparative Guide to the Coupling Efficiency of Fmoc-D-Orn(Ac)-OH and Fmoc-L-Orn(Ac)-OH in Solid-Phase Peptide Synthesis

Introduction: The Question of Chirality in Peptide Synthesis In the intricate world of solid-phase peptide synthesis (SPPS), the successful incorporation of each amino acid building block is paramount to achieving the de...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Question of Chirality in Peptide Synthesis

In the intricate world of solid-phase peptide synthesis (SPPS), the successful incorporation of each amino acid building block is paramount to achieving the desired final product with high purity.[1] The process is a cyclical series of deprotection, activation, and coupling steps, where efficiency at each stage is multiplicative.[2] While the standard 20 proteinogenic L-amino acids form the backbone of peptide chemistry, the incorporation of non-standard and D-enantiomeric amino acids is a critical strategy in drug discovery for enhancing peptide stability, modulating receptor affinity, and creating novel peptide architectures.

This guide focuses on two such building blocks: Fmoc-D-Orn(Ac)-OH and Fmoc-L-Orn(Ac)-OH . Ornithine, a non-proteinogenic amino acid, and its derivatives are valuable for introducing basic character or as a precursor for other functionalities. The core question we address is: Does the stereochemistry at the alpha-carbon (D- vs. L-configuration) of N-acetylated Ornithine measurably impact its coupling efficiency during standard Fmoc-based SPPS?

This guide provides a theoretical framework, a robust experimental protocol for a head-to-head comparison, and methodologies for data analysis to empower researchers to answer this question within their own laboratory context.

Theoretical Background: Key Factors Governing Coupling Efficiency

In an ideal SPPS cycle, every free N-terminal amine on the resin-bound peptide chain couples with the incoming activated amino acid, achieving 100% efficiency. In practice, several factors can lead to incomplete reactions, resulting in deletion sequences that are often difficult to separate from the target peptide.[3][4]

The primary determinants of coupling efficiency include:

  • Steric Hindrance: This is arguably the most significant factor.[5] The bulky nature of both the incoming amino acid's side chain and protecting groups, as well as the N-terminal residue of the growing peptide chain, can physically obstruct the formation of the new amide bond.[6] β-branched amino acids like Valine and Isoleucine are classic examples of sterically hindered residues.[5]

  • Peptide Chain Aggregation: As the peptide elongates, it can fold into secondary structures or aggregate via intermolecular hydrogen bonds. This "difficult sequence" phenomenon can render the N-terminal amines inaccessible to reagents, causing both coupling and deprotection steps to fail.[7]

  • Reaction Conditions: The choice of solvent, coupling reagents, temperature, and reaction time all play critical roles.[6] Potent activating agents like HATU are often employed to overcome kinetically slow couplings.[6]

For Fmoc-D-Orn(Ac)-OH and Fmoc-L-Orn(Ac)-OH, the molecules are enantiomers—perfect mirror images. Therefore, their intrinsic molecular weight, formula, and the steric bulk of the Fmoc and Acetyl protecting groups are identical.

PropertyFmoc-D-Orn(Ac)-OHFmoc-L-Orn(Ac)-OH
CAS Number Not available (D-form)172690-48-1[8][9][10][11]
Molecular Formula C22H24N2O5[9][10]C22H24N2O5[9][10]
Molecular Weight 396.44 g/mol [8][9]396.44 g/mol [8][9]
Stereochemistry (R)-configuration(S)-configuration[8][9]

The logical hypothesis is that in a standard, achiral SPPS environment (resins, solvents, reagents), the coupling efficiency of the D- and L-isomers should be virtually identical. Any observed difference would likely arise from diastereomeric interactions with the chiral environment of the growing peptide chain, an effect that is typically negligible for single-residue additions unless the peptide has adopted a rigid secondary structure.

Diagram of factors affecting SPPS coupling efficiency.

Experimental Design & Methodology

To empirically compare the coupling efficiencies, we will design a controlled experiment. Two parallel syntheses of a short, model pentapeptide (Gly-Ala-X-Ala-Gly) will be performed, where 'X' is either D-Orn(Ac) or L-Orn(Ac). This sequence is chosen to minimize aggregation and place the test residue in a neutral sequence context.

Materials & Reagents
  • Resin: Rink Amide MBHA resin (Low loading, e.g., 0.4 mmol/g)

  • Amino Acids: Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-D-Orn(Ac)-OH, Fmoc-L-Orn(Ac)-OH

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection: 20% Piperidine in DMF (v/v)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing: DMF, DCM

  • Cleavage Cocktail: Reagent B (TFA/H₂O/TIS, 95:2.5:2.5 v/v/v)[12]

  • Analysis: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.[13][14]

Experimental Workflow Diagram

Sources

Validation

Analytical Comparison Guide: NMR Spectroscopy Reference Data for N5-Acetyl-N2-Fmoc-D-ornithine Validation

Executive Summary & Analytical Causality N5-Acetyl-N2-Fmoc-D-ornithine (Fmoc-D-Orn(Ac)-OH) is a critical protected amino acid building block utilized in solid-phase peptide synthesis (SPPS). Validating its structural int...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Causality

N5-Acetyl-N2-Fmoc-D-ornithine (Fmoc-D-Orn(Ac)-OH) is a critical protected amino acid building block utilized in solid-phase peptide synthesis (SPPS). Validating its structural integrity prior to coupling is non-negotiable, as impurities or deprotection events can lead to catastrophic sequence failures.

As a Senior Application Scientist, I frequently observe junior analysts struggling with the structural elucidation of this compound due to the overlapping electronic environments of its two distinct nitrogen centers: the N2-carbamate (Fmoc) and the N5-amide (Acetyl). This guide objectively compares solvent systems, details a self-validating experimental workflow, and provides authoritative 1D and 2D NMR reference data to establish a foolproof validation protocol.

Note on Stereochemistry: In achiral environments, the NMR spectra of D- and L-enantiomers are identical. The protocols below validate chemical purity and structural connectivity . Enantiomeric excess (ee) must be orthogonally validated via chiral HPLC.

Solvent Selection Matrix: Overcoming Self-Assembly

The most common point of failure in Fmoc-amino acid NMR validation is incorrect solvent selection. Analysts often default to Chloroform-d (CDCl3) for its ease of evaporation. However, Fmoc-protected aliphatic amino acids are highly prone to solvent-controlled self-assembly and aggregation in non-polar environments[1]. This intermolecular hydrogen bonding leads to severe line broadening, obscuring critical J-coupling data.

To objectively compare alternatives, we evaluate three common NMR solvents against the specific chemical properties of Fmoc-D-Orn(Ac)-OH. As documented in standard NMR solvent reference data[2], DMSO-d6 provides the optimal balance of solubility and proton exchange inhibition.

Solvent AlternativeSolubilityNH Proton Exchange RateSpectral Resolution (Linewidth)Verdict
CDCl3 Poor to ModerateFast (Broadens NH peaks)Poor (Due to self-assembly)Not Recommended. Fails to resolve alpha-CH coupling.
Methanol-d4 ExcellentImmediate (NH peaks disappear)Excellent (Carbon backbone only)Situational. Good for 13C, but destroys critical 1H-NH data.
DMSO-d6 ExcellentVery Slow (Sharp doublets/triplets)Excellent (Disrupts aggregation)Optimal Standard. Stabilizes hydrogen bonds for full 2D analysis.

Self-Validating Experimental Protocol

A robust analytical protocol must validate its own integrity before data interpretation begins. The following step-by-step methodology incorporates internal system suitability checks to prevent false positives.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of Fmoc-D-Orn(Ac)-OH in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal standard).

  • Temperature Equilibration: Insert the tube into the spectrometer and equilibrate to exactly 298 K (25 °C). Causality: Temperature fluctuations shift the highly sensitive amide NH resonances, ruining historical data comparability.

  • Shimming & Linewidth Check (Self-Validation Step 1): Acquire a preliminary 1D 1H scan. Measure the Full Width at Half Maximum (FWHM) of the TMS peak. If FWHM > 1.0 Hz, re-shim. Do not proceed with poorly shimmed data, as it will obscure the N5-NH triplet splitting.

  • Integration Ratio Check (Self-Validation Step 2): Integrate the Fmoc aromatic multiplet (δ 7.33–7.89). Set this rigidly to 8.00. Next, integrate the N5-acetyl singlet (δ 1.78). It must read between 2.94 and 3.06 (3H). Causality: A deviation >2% immediately flags Fmoc-deprotection (ratio < 8:3) or free acetic acid contamination (ratio > 8:3). Halting the workflow here saves expensive 2D instrument time.

  • 2D Acquisition: If the purity checks pass, acquire 13C, COSY, and HSQC spectra to map the aliphatic chain.

G A Sample Preparation 15-20 mg in 0.6 mL DMSO-d6 B 1D 1H NMR Acquisition Check S/N & Shimming A->B C Integration & Purity Check Fmoc (8H) vs Acetyl (3H) B->C C->A Fail (Impure) D 1D 13C NMR Carbon Backbone Validation C->D Pass (>98%) E 2D COSY / HSQC Resolve N2/N5 Overlap D->E F Final Validation Report Batch Release E->F

Caption: Step-by-step self-validating NMR workflow for Fmoc-protected amino acids.

Quantitative NMR Reference Data (1D & 2D)

The Fmoc group provides a distinct aromatic signature between 7.3 and 7.9 ppm, which serves as a highly reliable internal integration standard across different derivatives[3]. Below is the validated reference data for Fmoc-D-Orn(Ac)-OH in DMSO-d6 at 400 MHz.

Table 1: 1H NMR Assignments (DMSO-d6, 298 K)
Chemical Shift (δ, ppm)Multiplicity & J-CouplingIntegrationAssignmentDiagnostic Significance
12.50br s1HCOOHConfirms free acid (often broad/missing due to exchange).
7.89d, J = 7.5 Hz2HFmoc Ar-HIntegration anchor point.
7.80t, J = 5.5 Hz1HN5-NH (Amide)Triplet splitting confirms attachment to delta-CH2.
7.71d, J = 7.4 Hz2HFmoc Ar-H-
7.60d, J = 8.0 Hz1HN2-NH (Carbamate)Doublet splitting confirms attachment to alpha-CH.
7.42t, J = 7.4 Hz2HFmoc Ar-H-
7.33t, J = 7.4 Hz2HFmoc Ar-H-
4.20 – 4.30m3HFmoc CH2 & CHCharacteristic Fmoc aliphatic signature.
3.85m1Halpha-CHShifts downfield due to adjacent N2 and COOH.
3.00q, J = 6.5 Hz2Hdelta-CH2Directly adjacent to N5-Acetyl group.
1.78s3HAcetyl CH3Sharp singlet; critical for 8:3 purity ratio check.
1.35 – 1.70m4Hbeta-CH2 & gamma-CH2Ornithine aliphatic backbone.
Table 2: 13C NMR Assignments (DMSO-d6, 100 MHz)
Chemical Shift (δ, ppm)Carbon TypeAssignment
174.0Quaternary (C=O)Carboxylic Acid (COOH)
169.5Quaternary (C=O)N5-Acetyl Carbonyl
156.2Quaternary (C=O)N2-Fmoc Carbamate Carbonyl
120.1 – 143.8Aromatic (CH & C)Fmoc Aromatic Carbons (6 distinct peaks)
65.6CH2Fmoc Methylene
53.5CHOrnithine alpha-CH
46.7CHFmoc Methine
38.5CH2Ornithine delta-CH2
28.5, 25.5CH2Ornithine beta-CH2 & gamma-CH2
22.6CH3Acetyl Methyl

Expert Insight on Rotamers: The N5-acetyl group can exist in cis and trans rotameric states. While the trans isomer heavily predominates in DMSO-d6, high-resolution 13C NMR may reveal trace secondary peaks near the delta-carbon (δ ~38.0) and acetyl methyl carbon (δ ~22.2). Do not misidentify these as impurities; running the sample at elevated temperatures (340 K) will cause these peaks to coalesce, confirming their rotameric nature.

Structural Elucidation Logic: N2 vs. N5 Differentiation

The primary analytical challenge is proving that the Acetyl group is on the N5 position and the Fmoc group is on the N2 position, rather than the reverse. 1D NMR alone cannot definitively prove this connectivity; 2D COSY (Correlation Spectroscopy) is mandatory.

By tracing the scalar couplings from the distinct NH protons, we can map the entire molecule. The N2-NH (δ 7.60) appears as a doublet, coupling only to the single alpha-CH (δ 3.85). Conversely, the N5-NH (δ 7.80) appears as a triplet, proving it is adjacent to the delta-CH2 (δ 3.00).

G2 Root Fmoc-D-Orn(Ac)-OH Structural Elucidation N2 N2 Environment (Fmoc Carbamate) Root->N2 N5 N5 Environment (Acetyl Amide) Root->N5 N2_NH NH Doublet (~7.60 ppm) N2->N2_NH N2_CH Alpha-CH (~3.85 ppm) N2->N2_CH N5_NH NH Triplet (~7.80 ppm) N5->N5_NH N5_CH2 Delta-CH2 (~3.00 ppm) N5->N5_CH2 N2_NH->N2_CH COSY N5_NH->N5_CH2 COSY

Caption: 2D NMR COSY logic for definitively distinguishing N2-Fmoc and N5-Acetyl environments.

References

  • Title: An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media Source: The Royal Society of Chemistry (RSC) URL: 3

  • Title: NMR Deuterated Solvent Properties Reference Chart Source: Sigma-Aldrich URL: 2

  • Title: Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids Source: RSC Publishing URL: 1

Sources

Comparative

A Comparative Guide to the Biological Activity of D-Ornithine vs. L-Ornithine Acetylated Peptides

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of peptide-based therapeutics, the chirality of amino acid residues and their subsequent modifications are critical determinants o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide-based therapeutics, the chirality of amino acid residues and their subsequent modifications are critical determinants of biological function. This guide provides an in-depth evaluation of the biological activities of acetylated peptides containing D-ornithine versus their native L-ornithine counterparts. The incorporation of the D-enantiomer of ornithine, a non-proteinogenic amino acid, is a strategic approach to enhance peptide stability. Concurrently, acetylation serves to modulate the peptide's physicochemical properties. We will explore the synergistic effects of these modifications on enzymatic stability, receptor binding affinity, and cellular activity, supported by established experimental data and detailed protocols. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to rationally design and evaluate next-generation peptide therapeutics.

Introduction: The Rationale for Stereochemical and Chemical Modifications in Peptide Drug Design

The therapeutic potential of peptides is often hampered by their inherent liabilities, namely their susceptibility to proteolytic degradation and rapid in vivo clearance. To overcome these limitations, medicinal chemists employ a variety of strategies, including the incorporation of non-natural amino acids and chemical modifications such as N-terminal acetylation.

L-Ornithine , a non-proteinogenic amino acid, plays a crucial role as an intermediate in the urea cycle.[1][2] Its incorporation into peptide sequences can influence their overall charge and conformational properties. The substitution of L-ornithine with its mirror image, D-ornithine , is a key strategy to enhance resistance to enzymatic degradation.[3][4] Proteases, the enzymes responsible for peptide breakdown, are stereospecific and have evolved to recognize L-amino acids.[3] Peptides containing D-amino acids are therefore poor substrates for these enzymes, leading to a significantly longer biological half-life.[3]

Acetylation , the addition of an acetyl group to the N-terminus of a peptide, is another powerful modification. This process neutralizes the positive charge of the N-terminal amino group, which can enhance the peptide's ability to cross cell membranes.[5] Furthermore, N-terminal acetylation can mimic the structure of native proteins and increase stability against degradation by aminopeptidases.[5][6]

This guide will systematically evaluate the combined impact of these two modifications, providing a framework for comparing the biological activity of acetylated D-ornithine peptides with their L-ornithine counterparts.

Experimental Design: A Framework for Comparative Analysis

A robust and systematic experimental workflow is essential to delineate the specific contributions of ornithine stereochemistry and acetylation to a peptide's biological profile. The following diagram illustrates a comprehensive workflow for this comparative evaluation.

G cluster_synthesis Peptide Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Interpretation synthesis Solid-Phase Peptide Synthesis (L-Orn and D-Orn versions) acetylation N-Terminal Acetylation synthesis->acetylation purification RP-HPLC Purification acetylation->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization stability Enzymatic Stability Assay (e.g., in serum or with specific proteases) characterization->stability binding Receptor Binding Assay (e.g., competitive binding) characterization->binding cellular Cellular Activity Assay (e.g., cytotoxicity, signaling) characterization->cellular analysis Comparative Analysis of: - Half-life (t½) - Binding Affinity (Ki) - Cellular Potency (EC50/IC50) stability->analysis binding->analysis cellular->analysis

Figure 1: A comprehensive workflow for the synthesis, characterization, and comparative biological evaluation of acetylated D- and L-ornithine peptides.

Core Experimental Protocols

Peptide Synthesis, Acetylation, and Characterization

Objective: To produce highly pure acetylated peptides containing either D- or L-ornithine for subsequent biological assays.

Methodology:

  • Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a solid support (e.g., Rink amide resin) using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Ornithine Incorporation: Fmoc-L-Orn(Boc)-OH or Fmoc-D-Orn(Boc)-OH is incorporated at the desired position within the peptide sequence. The Boc (tert-butyloxycarbonyl) protecting group on the side chain prevents unwanted reactions.

  • N-Terminal Acetylation: After the final amino acid coupling and removal of the N-terminal Fmoc group, the peptide-resin is treated with a solution of acetic anhydride and a non-nucleophilic base (e.g., diisopropylethylamine) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity and purity of the final peptide are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Enzymatic Stability Assay

Objective: To quantify and compare the resistance of the D- and L-ornithine acetylated peptides to proteolytic degradation.

Methodology:

  • Incubation: The purified peptides are incubated at 37°C in a biologically relevant medium, such as human serum or a solution containing a specific protease (e.g., trypsin, chymotrypsin).

  • Time-Course Sampling: Aliquots are collected at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Reaction Termination: The enzymatic activity in each aliquot is quenched by adding an acid (e.g., 10% TFA).

  • Quantification: The amount of intact peptide remaining at each time point is quantified by RP-HPLC by measuring the peak area.

  • Data Analysis: The percentage of intact peptide is plotted against time. The data are fitted to a one-phase decay model to calculate the half-life (t½) of each peptide.

Receptor Binding Assay

Objective: To determine the binding affinity of the peptides to their specific molecular target.

Methodology:

  • Competitive Binding Format: This assay measures the ability of the unlabeled test peptides (D- and L-ornithine versions) to compete with a labeled ligand (radiolabeled or fluorescently labeled) for binding to the target receptor.

  • Assay Components: The assay mixture contains the receptor source (e.g., cell membrane preparations or purified receptor), a fixed concentration of the labeled ligand, and increasing concentrations of the unlabeled test peptides.

  • Incubation and Separation: The mixture is incubated to reach binding equilibrium. The receptor-bound labeled ligand is then separated from the unbound ligand, typically by rapid filtration.

  • Signal Measurement: The amount of bound labeled ligand is quantified (e.g., by scintillation counting for radioligands).

  • Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the log concentration of the test peptide. The IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the labeled ligand) is determined from these curves. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Cellular Activity Assay

Objective: To assess the functional consequences of peptide binding in a cellular context.

Methodology:

The choice of assay is dependent on the biological function of the peptide. Examples include:

  • Antimicrobial Peptides: Minimum Inhibitory Concentration (MIC) assays against relevant bacterial strains.

  • GPCR Ligands: Measurement of downstream signaling events, such as cyclic AMP (cAMP) accumulation or calcium mobilization.

  • Anticancer Peptides: Cell viability assays (e.g., MTT or CellTiter-Glo®) to determine cytotoxicity.

General Procedure:

  • Cell Culture: The appropriate cell line is cultured under standard conditions.

  • Peptide Treatment: Cells are treated with a range of concentrations of the D- and L-ornithine acetylated peptides.

  • Incubation: Cells are incubated for a defined period to allow for a biological response.

  • Assay-Specific Readout: The specific endpoint of the chosen assay is measured.

  • Data Analysis: Dose-response curves are plotted, and key parameters such as EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) are calculated.

Comparative Data and Interpretation

The following table summarizes the expected outcomes and provides a framework for interpreting the experimental data.

ParameterAcetylated L-Ornithine PeptideAcetylated D-Ornithine PeptideRationale for Predicted Difference
Enzymatic Half-Life (t½) ShorterSignificantly LongerD-amino acids confer resistance to stereospecific proteases.[3][4]
Receptor Binding Affinity (Ki) VariesVariesStereochemistry can alter the peptide's conformation, which may either enhance, diminish, or have no effect on its fit within the receptor's binding pocket.[7]
Cellular Potency (EC50/IC50) VariesVariesCellular activity is a composite of binding affinity and bioavailability. Increased stability of the D-isomer may lead to a more sustained effect, potentially compensating for a lower binding affinity.

Supporting Experimental Data:

A study on inhibitors of Nα-acetyl-L-ornithine deacetylase (ArgE), a bacterial enzyme, provides a relevant example of comparing D- and L-ornithine derivatives. In this study, Nα-acetyl-D-ornithine was found to be a weak inhibitor of ArgE, with an IC50 value between 200 and 410 μM.[8][9] In contrast, the L-ornithine derivative, Nα-chloroacetyl-L-ornithine, was the most potent inhibitor tested, with an IC50 value of 85 μM.[8][9] This demonstrates that for this specific enzyme, the L-stereochemistry is favored for binding and inhibition.

Mechanistic Insights and Structure-Activity Relationships

The interplay between stereochemistry, stability, and activity is complex and often target-dependent. The following diagram illustrates the potential consequences of D-amino acid substitution.

G cluster_outcome Biological Outcome L_Peptide Acetylated L-Ornithine Peptide - High susceptibility to proteases - Potentially optimal receptor fit - Rapid clearance Transient_Activity Transient but Potent Activity L_Peptide->Transient_Activity Leads to D_Peptide Acetylated D-Ornithine Peptide - High resistance to proteases - Altered conformation (potentially suboptimal, optimal, or neutral for receptor fit) - Prolonged half-life Sustained_Activity Sustained but Potentially Lower Potency D_Peptide->Sustained_Activity Leads to

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Safety & Regulatory Compliance

Safety

N5-Acetyl-N2-Fmoc-D-ornithine proper disposal procedures

Operational and Disposal Master Guide: N5-Acetyl-N2-Fmoc-D-ornithine (Fmoc-D-Orn(Ac)-OH) N5-Acetyl-N2-Fmoc-D-ornithine (Fmoc-D-Orn(Ac)-OH) is an orthogonally protected, unnatural amino acid heavily utilized in Solid-Phas...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Master Guide: N5-Acetyl-N2-Fmoc-D-ornithine (Fmoc-D-Orn(Ac)-OH)

N5-Acetyl-N2-Fmoc-D-ornithine (Fmoc-D-Orn(Ac)-OH) is an orthogonally protected, unnatural amino acid heavily utilized in Solid-Phase Peptide Synthesis (SPPS) to engineer protease-resistant peptide therapeutics. While the compound itself presents standard handling risks, its integration into the SPPS workflow generates highly reactive, multi-component chemical waste streams.

As a Senior Application Scientist, I have designed this guide to provide a self-validating operational and disposal framework. Proper disposal does not begin at the waste carboy; it begins with optimized handling, stoichiometric precision during synthesis, and a deep understanding of chemical causality.

Physicochemical Risk & Waste Characterization

Understanding the quantitative hazards of the reagents used alongside Fmoc-D-Orn(Ac)-OH is critical for safe disposal[1]. The table below summarizes the physicochemical data and EPA waste classifications for the primary components of this workflow.

Table 1: SPPS Reagent & Waste Hazard Matrix

Chemical ComponentPrimary Use in WorkflowEPA Waste CodeGHS Hazard ClassificationSegregation Stream
Fmoc-D-Orn(Ac)-OH Building blockN/A (Solid Waste)Skin/Eye IrritantSolid Hazardous Waste
DMF Primary SolventD001Flammable, ToxicNon-Halogenated Liquid
Piperidine (20%) Fmoc DeprotectionD001, D002Flammable, Toxic, CorrosiveBasic Liquid Waste
TFA (95%) Peptide CleavageD002Highly CorrosiveAcidic Liquid Waste
DCM Resin WashingF002 / U080Toxic, CarcinogenicHalogenated Liquid

Operational Protocol: Coupling and Deprotection Workflow

To minimize downstream waste toxicity, the coupling of Fmoc-D-Orn(Ac)-OH must be highly efficient. The D-stereocenter is susceptible to racemization if over-activated, which leads to failed syntheses and unnecessary chemical waste.

Step-by-Step Methodology:

  • Resin Swelling: Suspend the solid support in N,N-Dimethylformamide (DMF) for 30-60 minutes.

    • Causality: DMF optimally swells polystyrene-based resins, maximizing pore accessibility for the bulky Fmoc-D-Orn(Ac)-OH derivative[2].

  • Pre-Activation: Dissolve 3 equivalents of Fmoc-D-Orn(Ac)-OH and 3 equivalents of OxymaPure in DMF. Add 3 equivalents of N,N'-Diisopropylcarbodiimide (DIC).

    • Causality: The DIC/Oxyma system suppresses the formation of oxazolone intermediates, thereby preventing the racemization of the D-ornithine residue during carboxylate activation[3].

  • Coupling: Transfer the activated mixture to the resin. Agitate for 60-90 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DMF (3 × 5 minutes).

    • Causality: Complete removal of unreacted DIC and amino acid prevents sequence deletion errors and minimizes reactive byproducts in the waste stream.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3-5 minutes, drain, and repeat for 10-20 minutes.

    • Causality: Piperidine acts as a mild base to abstract the acidic proton at the 9-position of the fluorene ring. This initiates an E1cb elimination mechanism, releasing the Fmoc group as a reactive dibenzofulvene intermediate, which is immediately scavenged by excess piperidine to form a stable adduct[4].

Caption: Workflow for Fmoc-D-Orn(Ac)-OH coupling and deprotection in SPPS.

Waste Segregation & Disposal Plans (Core Directive)

The disposal of Fmoc-D-Orn(Ac)-OH waste is governed by strict EPA regulations regarding hazardous waste generators[5]. Mixing incompatible SPPS waste streams is a critical safety violation that can lead to catastrophic container failure.

Step-by-Step Disposal Protocol:

  • Solid Waste Management (Fmoc-D-Orn(Ac)-OH Powder & Labware):

    • Spill Response: If the raw Fmoc-D-Orn(Ac)-OH powder is spilled, sweep it up carefully to avoid dust formation and place it in a sealed, labeled container. Do not wash down the drain[6].

    • Labware: Empty reagent vials, contaminated pipette tips, and spent peptide resin must be disposed of in a designated solid hazardous waste bin[1].

  • Liquid Waste Segregation: Liquid waste must be strictly partitioned into four distinct streams[7]:

    • Stream A: Non-Halogenated Flammable Waste. Collect neutral DMF and alcohol washes here.

    • Stream B: Halogenated Waste. If Dichloromethane (DCM) is used for resin shrinking or washing, it must be isolated.

      • Causality: Incinerating halogenated solvents requires specialized high-temperature scrubbers to prevent the release of toxic dioxins. Mixing DMF into DCM waste drastically inflates disposal costs and complicates environmental processing.

    • Stream C: Basic Waste (Piperidine). Collect all 20% piperidine/DMF deprotection washes in a dedicated "Basic Toxic Waste" carboy.

    • Stream D: Acidic Waste (TFA). Collect the final Trifluoroacetic Acid (TFA) cleavage cocktail in a specialized acid-resistant high-density polyethylene (HDPE) container.

      • Causality: Mixing basic piperidine waste with acidic TFA waste will trigger a violent, exothermic neutralization reaction that can boil the solvent and rupture standard glass or low-density plastic containers[7].

Caption: Decision matrix for the segregation and disposal of SPPS chemical waste.

Advanced Protocol: TFA Waste Neutralization (Optional but Recommended)

Due to its extreme corrosivity, TFA waste containing cleaved protecting groups and scavengers often requires neutralization before Environmental Health and Safety (EHS) handover[7].

Self-Validating Neutralization Methodology:

  • Preparation: Place the acidic waste container in a secondary ice bath within a certified chemical fume hood.

    • Causality: The neutralization of strong acids is highly exothermic; the ice bath dissipates heat, preventing solvent boil-off and inhalation hazards.

  • Base Addition: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or solid NaHCO₃ in small, controlled portions.

    • Causality: Rapid addition will cause vigorous CO₂ gas evolution, leading to dangerous foaming and chemical spills.

  • Validation: Allow the reaction to subside after each addition. Use pH strips to monitor the solution until a stable pH of 6.0–8.0 is achieved[7].

  • Handover: Cap the neutralized container securely, label it as "Neutralized TFA Waste / Non-Halogenated," and transfer it to the licensed hazardous waste management service.

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